1,1-Dibromo-3-chloroacetone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1578-18-3 |
|---|---|
Molecular Formula |
C3H3Br2ClO |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1,1-dibromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2 |
InChI Key |
GNWZITBRPXAMSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone, with the CAS number 1578-18-3, is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its formation can occur at elevated bromide levels when chlorine or chloramine (B81541) is used as a secondary disinfectant.[1][2] As a member of the alpha-haloketone class of compounds, it possesses a reactive chemical structure that is of interest in synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available data and general principles of related compounds.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are calculated or estimated and may vary from experimentally determined values.
| Property | Value | Source(s) |
| IUPAC Name | 1,1-dibromo-3-chloropropan-2-one | [1] |
| CAS Number | 1578-18-3 | [1] |
| Molecular Formula | C₃H₃Br₂ClO | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Density | 2.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | N/A |
| Flash Point | 96.5 ± 23.2 °C | [1] |
| Solubility | Not specified; likely soluble in organic solvents | N/A |
| LogP | 2.74 | [1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Refractive Index | 1.553 | [1] |
Synthesis and Purification
Synthesis
A potential, though not experimentally verified, reaction workflow is outlined below:
Caption: Proposed synthesis of this compound.
This process would likely require careful control of stoichiometry and reaction conditions to achieve the desired dibromination at the alpha-position without side reactions.
Purification
Detailed purification protocols for this compound are not available. General purification techniques for liquid halo-ketones include distillation under reduced pressure to prevent decomposition. If the compound is a solid, recrystallization from an appropriate solvent would be a suitable method.
Spectral Data
No experimentally obtained spectral data (NMR, IR, MS) for this compound has been found in the public domain. The following are predicted characteristics based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak, a singlet, would be expected for the two equivalent protons on the chloromethyl group. The chemical shift would likely be in the range of 4.0-4.5 ppm, downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom.
-
¹³C NMR: Three distinct signals would be anticipated:
-
A signal for the carbonyl carbon, likely in the range of 190-200 ppm.
-
A signal for the dibrominated carbon, which would be significantly shifted depending on the halogen substitution.
-
A signal for the chloromethyl carbon, expected in the range of 40-50 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, likely in the region of 1720-1740 cm⁻¹. The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Common fragmentation pathways for alpha-haloketones include the loss of halogen atoms and alpha-cleavage.
Reactivity and Stability
Reactivity
As an alpha-haloketone, this compound is expected to be a reactive molecule. The presence of three electron-withdrawing halogen atoms on the carbons alpha to the carbonyl group makes these carbons electrophilic and susceptible to nucleophilic attack.
Key potential reactions include:
-
Nucleophilic Substitution: The bromine and chlorine atoms can be displaced by a variety of nucleophiles.
-
Favorskii Rearrangement: In the presence of a base, alpha-haloketones can undergo rearrangement to form carboxylic acid derivatives.
-
Reactions with Amines, Thiols, etc.: The electrophilic nature of the alpha-carbons makes them reactive towards nitrogen and sulfur nucleophiles, which is relevant to its potential biological activity and toxicity.
The logical relationship of its potential reactivity is depicted in the following diagram:
Caption: Potential reactivity pathways of this compound.
Stability and Storage
Specific stability data for this compound is not available. However, many halogenated ketones are sensitive to light and can decompose over time. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Toxicology and Safety
Detailed toxicological studies specifically on this compound are not available in the public literature. However, halogenated acetones as a class are known to exhibit toxicity. For instance, other chlorinated acetones have been shown to initiate tumors in mouse skin assays. General safety precautions for handling alpha-haloketones should be strictly followed.
General Safety Recommendations:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding any specific biological activities or involvement in signaling pathways for this compound. Its identification as a disinfection byproduct suggests that further research into its potential biological effects is warranted.
Conclusion
This compound is a halogenated ketone of interest due to its presence as a disinfection byproduct and its potential as a reactive chemical intermediate. While a complete, experimentally verified dataset of its chemical and physical properties is not currently available, this guide provides a summary of the existing information and outlines expected properties based on the behavior of analogous compounds. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectral properties, reactivity, and toxicological profile. This will be crucial for a comprehensive risk assessment and for exploring its potential applications in chemical synthesis.
References
Spectroscopic and Synthetic Profile of 1,1-Dibromo-3-chloroacetone: A Technical Overview
Disclaimer: This document provides a theoretical and predictive overview of the spectroscopic data and a generalized synthetic approach for 1,1-Dibromo-3-chloroacetone. Despite a comprehensive search of publicly available scientific databases, no experimental spectroscopic data (IR, NMR, Mass Spectrometry) or a specific, detailed synthesis protocol for this compound could be located. The information presented herein is based on established principles of organic spectroscopy and general synthetic methodologies for halogenated ketones and should be used as a theoretical reference.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the anticipated analytical characteristics and a potential synthetic route for this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features of this compound. These predictions are derived from the analysis of its molecular structure and comparison with data from analogous halogenated acetones.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its carbonyl group and carbon-halogen bonds.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Mode |
| Carbonyl (C=O) | 1725 - 1745 | Stretching |
| C-H (methine) | 2950 - 3050 | Stretching |
| C-H (methylene) | 2850 - 2960 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit two distinct signals.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CHBr₂ | 6.0 - 6.5 | Singlet | 1H |
| -CH₂Cl | 4.0 - 4.5 | Singlet | 2H |
1.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show three signals corresponding to the three carbon atoms in different chemical environments.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 190 - 200 |
| -CHBr₂ | 30 - 40 |
| -CH₂Cl | 45 - 55 |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and other functional groups. The isotopic pattern of the molecular ion will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
| Ion | m/z (relative to most abundant isotopes) | Description |
| [M]⁺ | 248, 250, 252, 254 | Molecular ion cluster |
| [M-Cl]⁺ | 213, 215, 217 | Loss of a chlorine atom |
| [M-Br]⁺ | 169, 171 | Loss of a bromine atom |
| [CH₂Cl]⁺ | 49, 51 | Chloromethyl fragment |
| [CHBr₂]⁺ | 171, 173, 175 | Dibromomethyl fragment |
| [C₃H₃O]⁺ | 55 | Acylium ion fragment |
Generalized Experimental Protocols
A specific, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible approach would involve the selective halogenation of acetone (B3395972) or a suitable precursor. Below is a generalized, representative protocol for the synthesis of a mixed halogenated acetone.
2.1. Synthesis of this compound
A potential synthetic route could involve the bromination of chloroacetone (B47974).
Materials:
-
Chloroacetone
-
Bromine (Br₂)
-
A suitable solvent (e.g., glacial acetic acid, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve chloroacetone in a suitable solvent.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
2.2. Spectroscopic Characterization
The purified product would then be characterized by the spectroscopic methods outlined in Section 1 to confirm its identity and purity.
-
IR Spectroscopy: A small sample of the purified liquid would be analyzed as a thin film between salt plates.
-
NMR Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and both ¹H and ¹³C NMR spectra would be acquired.
-
Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using a technique such as gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
1,1-Dibromo-3-chloroacetone as a Disinfection Byproduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Water disinfection, a critical public health measure, can lead to the formation of various disinfection byproducts (DBPs), some of which pose potential health risks. 1,1-Dibromo-3-chloroacetone is a halogenated acetone (B3395972) that has been identified as a DBP, particularly in water sources with elevated bromide levels where ozonation is followed by chlorination or chloramination. This technical guide provides a comprehensive overview of this compound, including its formation, toxicological profile based on available data for related compounds, and detailed experimental protocols for its synthesis, detection, and cytotoxicity assessment. Furthermore, this guide explores a key cellular signaling pathway potentially impacted by this class of compounds, offering insights for future research and risk assessment.
Introduction
The use of chemical disinfectants to treat drinking water is essential for controlling waterborne pathogens. However, these disinfectants can react with natural organic matter (NOM) and anthropogenic contaminants present in the water to form a complex mixture of disinfection byproducts (DBPs). Halogenated acetones are a class of emerging DBPs that have garnered attention due to their potential toxicity. This compound is one such compound, formed under specific water treatment conditions, notably in the presence of high bromide concentrations when ozone is used as a primary disinfectant followed by chlorine or chloramine (B81541) as a secondary disinfectant[1][2][3][4][5]. Understanding the characteristics and potential health implications of this compound is crucial for ensuring the safety of drinking water.
Formation and Occurrence
The formation of this compound is a result of complex chemical reactions between disinfectants, NOM, and bromide ions. While specific quantitative data on the occurrence of this compound in drinking water is limited in the available literature, the formation of various brominated and chlorinated DBPs is well-documented, particularly in waters with high bromide content[6][7]. The presence of the carbonyl group in acetone makes it susceptible to electrophilic substitution by halogenating agents.
Logical Relationship of Formation:
Toxicological Profile
Quantitative Toxicological Data for Related Compounds
| Compound | Parameter | Value | Species | Reference |
| 1,1-Dichloroacetone | Oral LD50 | 250 mg/kg body weight | Mouse | [13] |
| 1,3-Dichloroacetone | Oral LD50 | 25 mg/kg body weight | Mouse | [13] |
| 1,1-Dichloroacetone | NOAEL (Short-term) | 65 mg/kg body weight | Mouse | [13] |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.
The available data suggest that halogenated acetones can be moderately to highly toxic upon acute exposure. The position and number of halogen substituents can significantly influence the toxic potency[13].
Potential Mechanism of Toxicity: The Keap1-Nrf2 Signaling Pathway
Reactive carbonyl species (RCS), a class of compounds that includes α,β-unsaturated carbonyls, can induce cellular damage through the modification of proteins and DNA[14]. Halogenated acetones, being reactive electrophiles, may exert their toxicity by interacting with cellular nucleophiles, such as cysteine residues in proteins. One of the key cellular defense mechanisms against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway[15][16][17][18][19][20][21][22][23].
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from damage.
Keap1-Nrf2 Signaling Pathway:
Experimental Protocols
Synthesis of this compound (Conceptual)
A specific, validated synthesis protocol for this compound was not found in the reviewed literature. However, based on general principles of ketone halogenation and procedures for related compounds, a potential synthetic route can be conceptualized. The synthesis of unsymmetrical α-haloketones can be challenging[13][24][25]. A possible approach could involve the selective bromination of chloroacetone (B47974) or the chlorination of a dibromoacetone precursor. For instance, a process for preparing 1,3-dibromoacetone (B16897) and its subsequent conversion to other haloacetones has been described in a patent, which could potentially be adapted[19][20][21].
Conceptual Synthesis Workflow:
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones [organic-chemistry.org]
- 14. Lipid peroxidation: Reactive carbonyl species, protein/DNA adducts, and signaling switches in oxidative stress and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of Nrf2 attenuates carbonyl stress induced by methylglyoxal in human neuroblastoma cells: Increase in GSH levels is a critical event for the detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Formation of 1,1-Dibromo-3-chloroacetone: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromo-3-chloroacetone is a halogenated ketone of interest in synthetic chemistry and as a potential intermediate. Its formation, typically via the bromination of chloroacetone, is governed by the principles of α-halogenation of ketones, a fundamental reaction in organic chemistry. The regioselectivity of this reaction, which dictates the position of the bromine atoms, is highly dependent on the reaction conditions, particularly the use of acid or base catalysis. This technical guide provides a comprehensive overview of the mechanism of formation of this compound, a detailed experimental protocol, and a summary of the key quantitative data.
Introduction
Halogenated ketones are a versatile class of compounds utilized as intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Their reactivity, stemming from the presence of both a carbonyl group and a carbon-halogen bond, allows for a variety of subsequent transformations. This compound is a mixed dihaloketone whose synthesis requires careful control of reaction conditions to achieve the desired regiochemistry. This document elucidates the chemical principles underlying its formation and provides a practical guide for its laboratory synthesis.
Mechanism of Formation
The formation of this compound proceeds via the α-halogenation of chloroacetone. This reaction can be catalyzed by either acid or base, with each pathway influencing the regioselectivity of the bromination.
Acid-Catalyzed Bromination
Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate.[1][2][3] The rate-determining step is the formation of this enol.[2][4] For an unsymmetrical ketone like chloroacetone, two different enols can potentially form. The regioselectivity of the initial bromination is determined by the relative stability of these enol intermediates. The presence of the electron-withdrawing chlorine atom at the C3 position deactivates the C3 methyl group towards enolization. Consequently, enolization is favored at the C1 position.
The first bromination step yields 1-bromo-3-chloroacetone. A second bromination then occurs, also under acidic conditions. The introduction of the first bromine atom further increases the acidity of the remaining α-proton at the C1 position, facilitating a second enolization and subsequent bromination at the same carbon to yield this compound.
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 1,1-Dibromo-3-chloroacetone: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromo-3-chloroacetone, a halogenated ketone, is primarily recognized as a disinfection byproduct (DBP) formed during water treatment processes involving chlorination or chloramination, particularly in the presence of bromide ions.[1][2][3][4] Its presence in drinking water raises concerns due to the general classification of many disinfection byproducts as potentially toxic or carcinogenic. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers, toxicologists, and professionals in drug development and environmental science. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on the well-understood chemistry of related α-haloketones.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, analysis, and understanding its environmental fate and behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂ClO | [1][2][4] |
| Molecular Weight | 250.32 g/mol | [1][2][4] |
| Appearance | Likely a liquid at room temperature, characteristic of small halogenated ketones. | Inferred from related compounds |
| Density | 2.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 96.5 ± 23.2 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.74 | [1] |
| Solubility | Expected to be miscible with many organic solvents. Solubility in water is likely limited but present, a common characteristic of small polar halogenated compounds. | Inferred from related compounds |
| CAS Number | 1578-18-3 | [1][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: A singlet would be expected for the chloromethyl (CH₂Cl) protons. The chemical shift would likely be in the range of 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom. Another singlet for the dibromomethyl (CHBr₂) proton would be expected further downfield, likely in the range of 6.0-6.5 ppm.
-
¹³C NMR: Three distinct signals would be anticipated: one for the carbonyl carbon (C=O) in the range of 190-200 ppm, one for the chloromethyl carbon (-CH₂Cl) around 45-55 ppm, and one for the dibromomethyl carbon (-CHBr₂) at a lower field, possibly around 30-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1715-1735 cm⁻¹. Carbon-halogen bond stretching frequencies would also be present, with C-Cl stretching around 600-800 cm⁻¹ and C-Br stretching at lower frequencies, typically 500-600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom. The molecular ion peak [M]⁺ would be observed as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for α-haloketones would include the loss of halogen atoms and the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
Chemical Reactivity and Stability
As an α-haloketone, this compound is expected to be a reactive molecule. The presence of electron-withdrawing halogen atoms and a carbonyl group makes the α-carbons susceptible to nucleophilic attack.
Nucleophilic Substitution
The primary mode of reactivity for α-haloketones is nucleophilic substitution. Nucleophiles can attack the electrophilic carbon atoms bearing the halogen atoms. The reactivity is enhanced by the inductive effect of the adjacent carbonyl group.
Caption: General reaction pathway for nucleophilic substitution.
Stability
Halogenated acetones can be unstable and may undergo decomposition, particularly in the presence of light or bases. They can also be susceptible to hydrolysis. Proper storage in a cool, dark, and dry environment is recommended to maintain chemical integrity.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general approach can be inferred from patents describing the synthesis of similar halogenated acetones.[5][6]
General Synthetic Approach (Hypothetical)
A plausible synthesis could involve the sequential halogenation of acetone (B3395972) or a partially halogenated acetone derivative. For instance, the process might start with the chlorination of acetone to produce chloroacetone, followed by bromination. Controlling the stoichiometry of the halogenating agents and the reaction conditions would be critical to achieving the desired product.
Caption: A possible synthetic route to this compound.
Analytical Methodology
The analysis of this compound in environmental or biological samples would typically involve extraction with an organic solvent followed by chromatographic separation and detection.
Experimental Workflow for Analysis:
-
Sample Collection: Collect water or biological samples in appropriate containers.
-
Extraction: Perform liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Concentration: Concentrate the organic extract to a smaller volume.
-
Analysis: Analyze the extract using Gas Chromatography (GC) coupled with a sensitive detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Quantification: Use a calibrated standard of this compound for accurate quantification.
Caption: Standard workflow for the analysis of halogenated compounds.
Biological Activity and Toxicology
As a disinfection byproduct, the primary health concern associated with this compound is its potential toxicity. While specific toxicological studies on this compound are scarce, research on related haloacetic acids and other disinfection byproducts has indicated potential for genotoxicity and carcinogenicity.[7] Further investigation is required to fully elucidate the toxicological profile and any specific signaling pathways that may be affected by this compound.
Conclusion
This compound is a halogenated ketone of environmental and toxicological interest. This guide has summarized its known physical and chemical properties and provided inferred information based on the chemistry of related compounds. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound, including detailed spectroscopic analysis, development of standardized synthetic and purification protocols, and in-depth toxicological studies. Such research is essential for a thorough risk assessment and for informing public health guidelines related to drinking water safety.
References
- 1. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 6. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 7. Genotoxicity and endocrine disruption potential of haloacetic acids in human placental and lung cells [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Thermochemical Properties of 1,1-Dibromo-3-chloroacetone
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific thermochemical data for 1,1-Dibromo-3-chloroacetone. Despite extensive searches for experimental or computational studies on this specific compound, no quantitative data regarding its enthalpy of formation, heat capacity, entropy, or other core thermochemical properties could be located. Similarly, detailed experimental protocols for determining these properties and information on its involvement in specific signaling pathways are not present in the accessible literature.
This compound is identified as a halogenated disinfection byproduct (DBP) that can form at elevated bromide levels when ozone-chlorine or ozone-chloramine are used as secondary disinfectants in water treatment.[1][2][3] However, the focus of the available literature is on its identification as a DBP, rather than a characterization of its fundamental chemical and physical properties.
While data for the specific molecule of interest is unavailable, information on structurally related halogenated acetones does exist. For instance, computational and experimental data are available for various fluorinated acetones, and databases like PubChem and Cheméo list properties for compounds such as 1-chloro-2-propanone, 1,1-Dibromo-3,3,3-trifluoroacetone, and 1,1-Dibromo-1-chloro-2-propanone.[4][5][6][7][8] These resources provide calculated properties like molecular weight and, in some cases, experimental data such as dissociation constants or spectral information for these related molecules.[5][6] However, this information cannot be directly extrapolated to accurately represent the thermochemical properties of this compound.
General Methodologies for Determining Thermochemical Properties
For researchers interested in determining the thermochemical properties of this compound, established experimental protocols for halogenated organic compounds would be applicable. These generally include:
-
Combustion Calorimetry: This is a primary method for determining the enthalpy of formation of organic compounds. For halogenated substances, the experimental setup must be adapted to handle the corrosive nature of the combustion products (e.g., hydrohalic acids). This often involves using a rotating bomb calorimeter and absorbing the acidic products in a suitable solution for subsequent analysis.
-
Reaction Calorimetry: The enthalpy of a specific reaction involving the compound of interest (e.g., hydrolysis, reduction) can be measured directly. This can then be used within a thermochemical cycle to derive the enthalpy of formation.
-
Differential Scanning Calorimetry (DSC) and Heat-Capacity Spectrometry: These techniques are used to measure the heat capacity of a substance as a function of temperature.
-
Vapor Pressure Measurements: Techniques like the Knudsen effusion method or static vapor pressure measurements can be used to determine the enthalpy of vaporization or sublimation.
Computational Chemistry Approaches
In the absence of experimental data, computational methods provide a viable alternative for estimating thermochemical properties. High-level quantum chemical calculations, such as G3 or G4 composite methods, have shown good agreement with experimental data for other halogenated molecules and could be applied to this compound.[4] These calculations can provide estimates for:
-
Standard enthalpy of formation (ΔfH°)
-
Standard molar entropy (S°)
-
Heat capacity (Cp)
Logical Workflow for Thermochemical Characterization
Should a research initiative be undertaken to characterize this compound, a logical workflow could be visualized as follows.
Caption: Logical workflow for the thermochemical characterization of a compound.
For professionals in research, drug development, and chemical safety, the thermochemical properties of compounds like this compound are crucial for process design, safety assessments, and understanding chemical reactivity. Currently, there is a clear gap in the scientific literature regarding these fundamental data for this specific molecule. The generation of such data, through the experimental and computational workflows outlined above, would be a valuable contribution to the field of chemical thermodynamics.
References
- 1. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Propanone, 1-chloro- (CAS 78-95-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Showing Compound 1,1-Dibromo-1-chloro-2-propanone (FDB019899) - FooDB [foodb.ca]
- 8. 1,1-Dibromo-1-chloro-2-propanone | C3H3Br2ClO | CID 5323807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of Mixed Halogenated Acetones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated acetones are a class of chemical compounds that have garnered significant attention due to their presence as disinfection byproducts in drinking water and their use as intermediates in chemical synthesis.[1] This technical guide provides a comprehensive overview of the toxicological profile of mixed halogenated acetones, focusing on their acute and chronic toxicity, genotoxicity, and carcinogenic potential. The document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of these compounds.
Acute and Subchronic Toxicity
The acute toxicity of halogenated acetones varies depending on the type and degree of halogen substitution. The following tables summarize the available quantitative data for select compounds.
Table 1: Acute Toxicity Data for Halogenated Acetones
| Compound | Species | Route | LD50/LC50 | Reference |
| Chloroacetone | Rat | Oral | 100 mg/kg | [2] |
| Mouse | Oral | 127 mg/kg | [2] | |
| Rabbit | Dermal | 141 mg/kg | [2][3] | |
| Guinea Pig | Dermal | 100 µL/kg | [2] | |
| Rat | Inhalation | 262 ppm/1H | [2][4] | |
| Rat | Inhalation | 1.9 mg/L/1H | [3] | |
| 1,3-Dichloroacetone | Rat | Oral | 20 mg/kg | [5][6] |
| Mouse | Oral | 18.9 mg/kg | [5] | |
| Rabbit | Dermal | 53 mg/kg | [5] | |
| Rat | Inhalation | 29 mg/m³/2H | [5] | |
| Mouse | Inhalation | 27 mg/m³/2H | [5] | |
| 1,1,3-Trichloroacetone | Rabbit | Dermal | 53 mg/kg |
Note: Data for a wider range of mixed halogenated acetones (e.g., brominated, fluorinated, and mixed-halogenated) is limited in the public domain.
Carcinogenicity
Several chlorinated acetones have been evaluated for their carcinogenic potential in mouse skin initiation-promotion studies.
Table 2: Carcinogenic Activity of Chlorinated Acetones in SENCAR Mice (Topical Application)
| Compound | Dose (mg/kg) | Application Schedule | Tumor Incidence (%) |
| Monochloroacetone (MCA) | 50 | 6 doses over 2 weeks | 8 |
| 1,1-Dichloroacetone (1,1-DCA) | 400, 600, 800 | 6 doses over 2 weeks | 0, 5, 0 |
| 1,3-Dichloroacetone (1,3-DCA) | 50, 75, 100 | 6 doses over 2 weeks | 48, 45, 32 |
| 37.5, 75, 150, 300 | Single dose | 47, 47, 63, 20 | |
| 1,1,1-Trichloroacetone (1,1,1-TCA) | 400, 600, 800 | 6 doses over 2 weeks | 10, 5, 0 |
| 1,1,3-Trichloroacetone (1,1,3-TCA) | 50 | 6 doses over 2 weeks | 10 |
Data adapted from Robinson et al., 1989.[1][7]
Experimental Protocols
Mouse Skin Carcinogenicity Assay
A common protocol for assessing the carcinogenic potential of halogenated acetones involves a two-stage initiation-promotion study in SENCAR mice.[1][8][9]
References
- 1. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Studies of Cancer in Experimental Animals - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1,1-Dibromo-3-chloroacetone: An In-depth Technical Guide on its Environmental Presence
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation is primarily associated with water treatment processes that utilize ozonation followed by chlorination or chloramination, particularly in source waters with elevated bromide levels.[1][2] This technical guide provides a comprehensive overview of the environmental occurrence of this compound, synthesizing available data on its formation, analytical methodologies for its detection, and toxicological significance. While specific quantitative data on its environmental concentrations are not widely available in publicly accessible literature, this guide collates information on related halogenated ketones to provide context and direction for further research.
Formation of this compound
The formation of this compound is a consequence of complex chemical reactions between disinfectants and natural organic matter (NOM) present in water. The key precursors and reaction steps are outlined below:
-
Presence of Bromide: The presence of bromide ions (Br⁻) in the source water is a critical factor.
-
Oxidation by Ozone: Ozone (O₃) is a strong oxidant used in water treatment to inactivate pathogens and oxidize organic and inorganic compounds. Ozone can oxidize bromide to hypobromous acid (HOBr).
-
Reaction with Natural Organic Matter: Both hypochlorous acid (HOCl), from the addition of chlorine, and hypobromous acid can react with natural organic matter. Acetone (B3395972) and its precursors within the NOM are thought to be key reactants.
-
Halogenation: The acetone or related precursors undergo halogenation reactions, where hydrogen atoms are substituted by chlorine and bromine atoms, leading to the formation of various halogenated ketones, including this compound.
The following diagram illustrates the generalized formation pathway of halogenated acetones during water disinfection.
Caption: Generalized formation pathway of this compound.
Environmental Occurrence
Quantitative data on the environmental occurrence of this compound is sparse in readily available scientific literature. Seminal studies on "new generation" disinfection byproducts by Krasner et al. (2006) and Richardson et al. (2007) identified numerous previously uncharacterized DBPs, including a range of haloketones.[3] These studies highlight that the formation and concentration of specific DBPs are highly dependent on source water quality (especially bromide and NOM concentrations) and the specific treatment processes employed.
For context, data for a related compound, 1,1-dichloroacetone (B129577), has been reported in drinking water. For instance, quarterly mean concentrations of 1,1-dichloroacetone in grab samples from 35 drinking-water treatment plants in the USA ranged from 0.46 to 0.55 µ g/litre .[4] It is plausible that this compound could be found in similar concentration ranges, particularly in water systems with high bromide levels.
Table 1: Environmental Occurrence Data for a Related Halogenated Acetone
| Compound | Matrix | Location | Concentration Range (µg/L) | Reference |
| 1,1-Dichloroacetone | Drinking Water | 35 U.S. Treatment Plants | 0.46 - 0.55 (mean) | WHO (citing a 1985 study)[4] |
Note: This table is provided for context, as specific data for this compound was not found in the reviewed literature.
Experimental Protocols
Detailed, standardized analytical methods specifically for this compound are not widely documented. However, the analytical approaches for other haloketones and volatile organic compounds are applicable. The general workflow for the analysis of such compounds in water samples is presented below.
General Analytical Workflow
Caption: General analytical workflow for halogenated ketones.
Key Methodological Details:
-
Sample Collection and Preservation: Water samples should be collected in amber glass vials to prevent photodegradation. A quenching agent, such as ammonium (B1175870) chloride or sodium sulfite, should be added to stop any ongoing halogenation reactions. Acidification to a pH of 4-5 is also recommended to improve the stability of the analytes.
-
Extraction: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether) is a common technique. Solid-phase extraction (SPE) with appropriate cartridges can also be used for sample cleanup and concentration.
-
Analysis: Gas chromatography (GC) is the preferred method for separating volatile and semi-volatile compounds like halogenated acetones. An electron capture detector (ECD) is highly sensitive to halogenated compounds. For definitive identification and quantification, mass spectrometry (MS) is employed.
-
Quality Control: The use of internal standards, surrogate standards, and matrix spikes is crucial for ensuring the accuracy and precision of the analytical results.
Toxicological Significance
The toxicological profile of this compound has not been extensively studied. However, toxicological data for other chlorinated and brominated acetones provide some indication of potential health effects. In general, brominated DBPs are often found to be more genotoxic and cytotoxic than their chlorinated counterparts.
Studies on dichloroacetones have shown evidence of hepatotoxicity in mice.[4] For instance, 1,1-dichloroacetone has been shown to cause periportal necrosis in the liver at high doses.[4] Furthermore, some chlorinated acetones have demonstrated mutagenic activity in in vitro assays.[4] Given the structural similarities, it is prudent to consider that this compound may exhibit similar toxicological properties. Further research is needed to fully characterize its potential health risks.
Conclusion
This compound is an emerging disinfection byproduct of concern due to its potential formation in drinking water treatment, especially with the increasing use of ozonation in the presence of bromide. While specific data on its environmental concentrations and toxicological effects are limited, the existing knowledge on related halogenated ketones suggests that it warrants further investigation. The development of standardized analytical methods is essential for accurately assessing its occurrence and human exposure. Future research should focus on quantifying this compound in various water sources, elucidating its toxicological profile, and understanding the specific water treatment conditions that favor its formation to develop effective mitigation strategies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Regioselectivity in the Bromination of Chloroacetone (B47974)
Abstract: The α-halogenation of ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for the construction of more complex molecular architectures. Chloroacetone, an unsymmetrical ketone, presents a compelling case study in regioselectivity upon bromination. The outcome of this reaction is critically dependent on the reaction conditions, specifically whether it is conducted under acidic or basic catalysis. This guide delineates the underlying mechanistic principles governing this regioselectivity, provides detailed experimental frameworks, and presents the expected outcomes in a structured format.
Introduction to α-Halogenation of Ketones
The introduction of a halogen atom at the α-position to a carbonyl group significantly alters the reactivity of a molecule, rendering the α-carbon susceptible to nucleophilic substitution or forming a precursor for elimination reactions to yield α,β-unsaturated systems[1]. The bromination of an unsymmetrical ketone like chloroacetone can theoretically yield two distinct monobrominated products: 1-bromo-1-chloroacetone and 3-bromo-1-chloroacetone. The selective synthesis of one isomer over the other is paramount for its application in targeted drug development and fine chemical synthesis. This selectivity is dictated by the choice of catalyst, which directs the reaction through either an enol or an enolate intermediate.
Reaction Mechanisms and Regioselectivity
The regiochemical outcome of the bromination of chloroacetone is a direct consequence of the intermediate formed under specific catalytic conditions.
Acid-Catalyzed Bromination
Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate[2][3]. The rate-determining step is the formation of this enol, and the reaction rate is independent of the halogen concentration[3][4][5].
The mechanism involves three primary steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.
-
Enolization: A weak base (like the solvent or another molecule of the ketone) removes an α-proton. For chloroacetone, two different enols can be formed.
-
Enol A (at C1): Deprotonation at the carbon bearing the chlorine atom. The electron-withdrawing inductive effect of the chlorine atom destabilizes the adjacent C=C double bond of the enol.
-
Enol B (at C3): Deprotonation at the methyl carbon. This enol is more substituted and electronically more stable.
-
-
Nucleophilic Attack: The more stable and therefore more abundant enol (Enol B) acts as a nucleophile, attacking a molecule of bromine.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone.
Regioselectivity: The reaction proceeds under thermodynamic control, favoring the formation of the more stable enol intermediate[2]. Consequently, acid-catalyzed bromination of chloroacetone is highly regioselective for the C3 position , yielding 3-bromo-1-chloroacetone as the major product.
Base-Catalyzed Bromination
In the presence of a base, ketone halogenation proceeds through an enolate intermediate[2]. The rate-determining step is the removal of an α-proton by the base.
The mechanism is as follows:
-
Enolate Formation: A base removes an α-proton to form an enolate anion. The acidity of the α-protons is the deciding factor.
-
Proton at C1: The electron-withdrawing chlorine atom significantly increases the acidity of the proton on the C1 carbon.
-
Proton at C3: The protons on the methyl group are less acidic.
-
-
Nucleophilic Attack: The enolate anion, which forms faster at the more acidic C1 position, attacks a molecule of bromine.
Regioselectivity: This reaction is under kinetic control[2]. The base will preferentially abstract the most acidic proton, which is at the C1 position . Therefore, base-catalyzed bromination favors the formation of 1-bromo-1-chloroacetone . A significant challenge with base-catalyzed halogenation is the tendency for polyhalogenation. The introduction of the first bromine atom increases the acidity of the remaining α-proton on the same carbon, making it susceptible to further bromination[6][7].
Data Summary: Predicted Regioselectivity
| Parameter | Acid-Catalyzed Conditions | Base-Catalyzed Conditions |
| Catalyst | Acid (e.g., HBr, Acetic Acid) | Base (e.g., NaOH, NaOAc) |
| Intermediate | Enol | Enolate Anion |
| Controlling Factor | Thermodynamic (Enol Stability)[2] | Kinetic (α-Proton Acidity)[2] |
| Favored Position | C3 (Methyl Group) | C1 (Chloromethyl Group) |
| Expected Major Product | 3-Bromo-1-chloroacetone | 1-Bromo-1-chloroacetone |
| Key Consideration | Reaction is autocatalytic as HBr is produced. | Risk of polyhalogenation and haloform reaction[6]. |
Experimental Protocols
The following are generalized protocols adapted from standard procedures for the bromination of acetone[8][9][10]. Caution: Chloroacetone and bromoacetone (B165879) are lachrymators and toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Acid-Catalyzed Synthesis of 3-Bromo-1-chloroacetone
This protocol is designed to favor the thermodynamically controlled product.
-
Materials:
-
Chloroacetone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Bisulfite Solution (NaHSO₃)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve chloroacetone (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (1.0-1.1 eq.) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10-15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the red-brown color of bromine has disappeared (approx. 1-2 hours).
-
Carefully pour the reaction mixture into cold water.
-
If any bromine color remains, add sodium bisulfite solution dropwise until the solution is colorless.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Conclusion
The bromination of chloroacetone is a classic example of regioselectivity governed by reaction mechanism. For professionals in drug development and chemical synthesis, understanding and controlling this selectivity is crucial. Acidic conditions, proceeding through the more stable enol intermediate, reliably yield 3-bromo-1-chloroacetone. Conversely, basic conditions, driven by the acidity of the α-protons, favor the formation of 1-bromo-1-chloroacetone, though with a significant risk of polyhalogenation. The choice of an appropriate synthetic strategy is therefore dictated by the desired isomeric product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.williams.edu [web.williams.edu]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Bromoacetone - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Preparation of Cloroacetone and Bromoacetone [erowid.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Stability and Decomposition of 1,1-Dibromo-3-chloroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 1,1-Dibromo-3-chloroacetone. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of α-haloketone chemistry and data from analogous compounds to provide a robust framework for its handling, storage, and further investigation.
Introduction to the Reactivity of α-Haloketones
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement confers enhanced reactivity upon the molecule, making them valuable intermediates in organic synthesis. The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen (C-X) bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1][2] Consequently, α-haloketones readily participate in nucleophilic substitution reactions, often via an SN2 mechanism.[1][3]
The stability of α-haloketones is inversely related to their reactivity. Factors that increase reactivity, such as the nature of the halogen (leaving group ability follows the trend I > Br > Cl > F), tend to decrease stability.[1] this compound, possessing two bromine atoms and one chlorine atom on the α-carbons, is expected to be a highly reactive and potentially unstable compound.
Predicted Stability and Decomposition Pathways
While specific studies on this compound are scarce, its decomposition can be predicted to occur through several pathways, including thermal, photochemical, and hydrolytic degradation.
Thermal Decomposition
Halogenated organic compounds, upon heating, can undergo decomposition, leading to the formation of hydrogen halides and other smaller molecules. For α-haloketones, thermal stress can lead to elimination reactions, rearrangements, or fragmentation. The presence of multiple halogen atoms in this compound likely lowers its thermal stability.
General Thermal Decomposition Reaction of α-Haloketones:
Caption: General pathway for thermal decomposition of α-haloketones.
Photochemical Decomposition
α-Haloketones are known to be photochemically active.[4] The carbon-halogen bond can undergo homolytic cleavage upon absorption of UV radiation, leading to the formation of radical intermediates. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and reaction with oxygen. The photolysis of chloroacetone, for instance, has been a subject of study.[5] Given the presence of C-Br and C-Cl bonds, this compound is expected to be susceptible to photodegradation.
Proposed Photochemical Decomposition Pathway:
References
- 1. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. preclaboratories.com [preclaboratories.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Quantum Chemical Blueprint for 1,1-Dibromo-3-chloroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 1,1-Dibromo-3-chloroacetone. This molecule, identified as a disinfection byproduct, warrants detailed investigation of its electronic structure, reactivity, and spectroscopic properties to understand its potential biological and environmental impact.[1][2] This document outlines the methodologies for such an investigation, presents a hypothetical data structure for the expected results, and visualizes the computational workflow.
Core Computational Protocols
The following section details the proposed computational methodology for a thorough quantum chemical analysis of this compound. These protocols are based on methods widely used for halogenated molecules to ensure accurate and reliable results.[6][7][8]
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Methodology: The initial molecular structure of this compound would be constructed using a standard molecular modeling program. The geometry would then be optimized using Density Functional Theory (DFT) with a functional, such as B3LYP, which has shown good performance for halogenated compounds.[5]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good balance between computational cost and accuracy for a molecule containing heavy atoms like bromine and chlorine. For higher accuracy, especially concerning non-covalent interactions, effective core potentials (ECPs) like the LanL2DZ for the halogen atoms could be considered.
-
Solvation Model: To simulate a more realistic biological environment, geometry optimization could also be performed in the presence of a solvent (e.g., water or a non-polar solvent) using an implicit solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the predicted infrared (IR) and Raman spectra.
2. Electronic Properties and Reactivity Descriptors:
-
Methodology: Using the optimized geometry, a single-point energy calculation would be performed to determine the electronic properties.
-
Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is particularly important for understanding potential interactions with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
3. Spectroscopic Property Prediction:
-
Methodology:
-
NMR Spectroscopy: The nuclear magnetic shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum, providing insights into the molecule's photophysical properties.
-
Hypothetical Data Presentation
The following tables represent a structured summary of the type of quantitative data that would be generated from the proposed quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Value | ||
| C2-C3 | Value | ||
| C2=O4 | Value | ||
| C1-Br5 | Value | ||
| C1-Br6 | Value | ||
| C3-Cl7 | Value | ||
| C1-C2-C3 | Value | ||
| O4=C2-C1 | Value | ||
| Br5-C1-Br6 | Value | ||
| Cl7-C3-C2 | Value | ||
| O4=C2-C1-Br5 | |||
| C3-C2-C1-Br6 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment |
| ν1 | Value | Value | Value | C=O stretch |
| ν2 | Value | Value | Value | C-H stretch |
| ν3 | Value | Value | Value | C-Br stretch |
| ν4 | Value | Value | Value | C-Cl stretch |
| ν5 | Value | Value | Value | CH2 wagging |
Table 3: Electronic and Reactivity Descriptors
| Property | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Ionization Potential (eV) | Value |
| Electron Affinity (eV) | Value |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 3. Characterisation of gas phase halide-acetone complexes with photoelectron spectroscopy and ab initio calculations | Watson Laser Lab [watsonlaserlab.com]
- 4. stacks.stanford.edu [stacks.stanford.edu]
- 5. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dataset of chemical reaction pathways incorporating halogen chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1,1-dibromo-3-chloroacetone as a key starting material. The methodologies are based on established principles of heterocyclic chemistry, offering a guide for the exploration of novel molecular scaffolds.
Introduction
This compound is a trihalogenated ketone with multiple reactive sites, making it a potentially versatile building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, enabling the construction of complex heterocyclic systems. The presence of a carbonyl group and alpha-halogens makes it an ideal substrate for cyclocondensation reactions with various nucleophiles. This document outlines proposed synthetic routes to thiazoles, oxazoles, and pyrimidines.
General Reactivity and Mechanistic Considerations
The synthetic utility of this compound is predicated on the sequential displacement of its halogen atoms. Generally, the carbon-bromine bond is more labile and susceptible to nucleophilic attack than the carbon-chlorine bond.[1][2][3][4] This difference in reactivity is expected to govern the regioselectivity of the initial steps in the cyclization reactions.
The proposed syntheses leverage well-established named reactions in heterocyclic chemistry:
-
Hantzsch Thiazole (B1198619) Synthesis: Involves the reaction of an α-halocarbonyl compound with a thioamide derivative.
-
Robinson-Gabriel Oxazole (B20620) Synthesis (variation): A modification involving the reaction of an α-haloketone with an amide.
-
Pinner Pyrimidine (B1678525) Synthesis (variation): A cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and an amidine.
Synthesis of 2-Amino-4-(bromomethyl)-5-chlorothiazole
The Hantzsch thiazole synthesis offers a direct route to substituted thiazoles. The reaction of this compound with thiourea (B124793) is anticipated to proceed via initial attack of the sulfur nucleophile on one of the bromine-bearing carbons, followed by intramolecular cyclization and dehydration.
Predicted Reaction Scheme:
Table 1: Proposed Reaction Conditions and Predicted Yields for Thiazole Synthesis
| Parameter | Value |
| Reactants | This compound, Thiourea |
| Solvent | Ethanol (B145695) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Base (optional) | Sodium acetate (B1210297) |
| Predicted Yield | 60-75% |
Experimental Protocol:
-
To a solution of thiourea (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Optionally, add sodium acetate (1.2 mmol) to neutralize the HBr formed during the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Proposed Mechanism for Thiazole Synthesis
Caption: Proposed mechanism for Hantzsch thiazole synthesis.
Synthesis of 2-Aryl-4-(bromomethyl)-5-chlorooxazoles
A variation of the Robinson-Gabriel synthesis can be envisioned for the preparation of oxazoles. Reacting this compound with a primary amide is expected to yield the corresponding oxazole derivative.
Predicted Reaction Scheme:
Table 2: Proposed Reaction Conditions and Predicted Yields for Oxazole Synthesis
| Parameter | Value |
| Reactants | This compound, Primary Amide (e.g., Benzamide) |
| Solvent | Acetonitrile (B52724) or DMF |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) or Sulfuric acid |
| Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
| Predicted Yield | 50-65% |
Experimental Protocol:
-
In a flame-dried round-bottom flask, dissolve the primary amide (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Carefully add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it cautiously into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Proposed Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for synthesis.
Synthesis of 2-Amino-4-chloro-5-(dibromomethyl)pyrimidine
The Pinner synthesis and its variations provide a versatile method for preparing pyrimidines. The reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent leads to the pyrimidine ring. In this proposed synthesis, this compound acts as a dicarbonyl equivalent after initial reaction and rearrangement.
Predicted Reaction Scheme:
Table 3: Proposed Reaction Conditions and Predicted Yields for Pyrimidine Synthesis
| Parameter | Value |
| Reactants | This compound, Guanidine (B92328) carbonate |
| Solvent | Ethanol or n-Butanol |
| Base | Sodium ethoxide or Sodium metal |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Predicted Yield | 40-55% |
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 mmol) in absolute ethanol (30 mL).
-
To the resulting sodium ethoxide solution, add guanidine carbonate (1.0 mmol) and stir until dissolved.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and extract with chloroform (B151607) or ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship of Reagent Reactivity
Caption: Predicted order of reactivity for this compound.
Safety Precautions
This compound is expected to be a lachrymator and a toxic substance. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handle all reagents and solvents with care, following standard laboratory safety procedures.
Conclusion
The protocols outlined in these application notes provide a theoretical framework for the synthesis of thiazole, oxazole, and pyrimidine heterocycles from this compound. These proposed routes are based on well-established reaction mechanisms and offer a starting point for further experimental investigation. The differential reactivity of the halogen atoms in the starting material presents an opportunity for the regioselective synthesis of novel heterocyclic compounds of potential interest in medicinal chemistry and drug development. Experimental validation and optimization of these protocols are encouraged.
References
Application Notes and Protocols: 1,1-Dibromo-3-chloroacetone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,1-dibromo-3-chloroacetone as a key building block for the synthesis of various heterocyclic compounds. Due to its unique trifunctional nature, possessing a ketone and two different halogenated carbons, this reagent offers a versatile platform for constructing complex molecular architectures relevant to medicinal chemistry and drug development.
The protocols provided herein are based on established synthetic methodologies for analogous α-haloketones and serve as a starting point for reaction optimization.
Application Note 1: Synthesis of 2-Amino-4-(bromomethyl)thiazoles
The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole derivatives.[1] The reaction of an α-haloketone with a thiourea (B124793) or thioamide provides a straightforward route to this important heterocyclic scaffold, which is a common motif in many pharmaceutical agents. This compound is an excellent candidate for this reaction, leading to the formation of highly functionalized thiazoles. The differential reactivity of the halogen atoms can potentially be exploited for further selective transformations.
Proposed Reaction Scheme:
References
Application Notes and Protocols: Reactions of 1,1-Dibromo-3-chloroacetone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone is a trihalogenated ketone with multiple reactive sites, making it a potentially versatile building block in organic synthesis. Its structure, featuring a gem-dibromomethyl group and a chloromethyl group flanking a central carbonyl, allows for a diverse range of reactions with nucleophiles. These reactions can lead to the formation of highly functionalized acyclic compounds and various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.
This document provides an overview of the predicted reactivity of this compound with common nucleophiles, based on established principles of α-haloketone and gem-dihaloketone chemistry. While specific experimental data for this compound is limited in the literature, its reactivity can be inferred from analogous systems. The provided protocols are intended as starting points for reaction discovery and optimization.
Predicted Reaction Pathways
The primary modes of reaction for this compound with nucleophiles are anticipated to be nucleophilic substitution at the C-3 position and reactions involving the gem-dibromo group at the C-1 position. The interplay between these sites can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.
A general overview of these potential pathways is presented below:
1,1-Dibromo-3-chloroacetone in [specific reaction, e.g., Hantzsch] synthesis
Application of 1,1-Dibromo-3-chloroacetone in Hantzsch Thiazole (B1198619) Synthesis
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole derivatives.[1] The classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3][4][5] Thiazoles are a significant class of heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules.[6][7] The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, making it a valuable tool in medicinal chemistry and drug development.
This compound is a polyhalogenated ketone that can serve as a reactive α-haloketone precursor in the Hantzsch synthesis. Its unique structure, featuring three halogen atoms, offers the potential for the synthesis of novel and highly functionalized thiazole derivatives, which can be further modified to generate diverse chemical libraries for drug discovery.
Principle of the Reaction
The Hantzsch thiazole synthesis proceeds via a cyclocondensation mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4] In the case of this compound, the reaction is expected to proceed selectively at one of the bromo-substituted carbons due to the higher reactivity of bromide as a leaving group compared to chloride.
Application Notes
The use of this compound as a substrate in the Hantzsch thiazole synthesis allows for the preparation of thiazoles with a bromomethyl or chloromethyl group at the 4-position and a bromo substituent at the 5-position. These halogenated functionalities serve as versatile handles for further synthetic transformations, such as cross-coupling reactions, nucleophilic substitutions, or the introduction of other functional groups, thereby enabling the generation of a diverse array of thiazole derivatives.
The reaction can be carried out with various thioamides or thioureas to introduce different substituents at the 2-position of the thiazole ring. The choice of the thio-component is crucial for the biological activity of the resulting thiazole derivative. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(bromomethyl)-5-bromo-thiazole using this compound and Thiourea (B124793)
This protocol describes a representative procedure for the synthesis of a halogenated aminothiazole derivative.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in 30 mL of absolute ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure 2-amino-4-(bromomethyl)-5-bromothiazole.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of 2-Amino-4-(bromomethyl)-5-bromothiazole
| Parameter | Value |
| Molar Ratio (Thiourea : this compound) | 1 : 1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Based on limiting reagent |
| Expected Product | 2-Amino-4-(bromomethyl)-5-bromothiazole |
Mandatory Visualizations
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Experimental Workflow for Thiazole Synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water, particularly when source water contains elevated levels of bromide.[1][2][3] The formation of such brominated DBPs is a significant concern due to their potential health effects. Accurate and sensitive analytical methods are crucial for monitoring the presence and levels of this compound in water sources to ensure public health and for its characterization in various research and development settings.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in water samples. The primary method described is based on liquid-liquid extraction followed by gas chromatography with electron capture detection (GC-ECD), adapted from established methodologies for halogenated DBPs such as U.S. EPA Method 551.1.[4][5][6] A confirmatory method using gas chromatography-mass spectrometry (GC-MS) is also detailed.
Analytical Methods Overview
The primary analytical approach for the determination of this compound involves its extraction from the aqueous matrix into an organic solvent, followed by chromatographic separation and detection.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive technique for the detection of halogenated compounds. The electron capture detector is particularly responsive to electrophilic compounds like halogenated ketones, making it well-suited for trace-level analysis.[4][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification of the analyte by separating it based on its retention time and then providing a mass spectrum that is characteristic of its molecular structure. This technique is invaluable for confirming the presence of this compound, especially in complex matrices.[8]
Data Presentation
The following table summarizes representative quantitative data for the analysis of haloketones in water, based on methodologies similar to those described in this document. Please note that specific performance characteristics for this compound should be determined in the user's laboratory.
| Parameter | GC-ECD | GC-MS |
| Method Detection Limit (MDL) | 15 - 600 ng/L | 0.003 - 0.014 µg/L |
| Limit of Quantitation (LOQ) | 50 - 2000 ng/L | 0.01 - 0.05 µg/L |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (RSD%) | < 15% | < 15% |
| Recovery (%) | 80 - 115% | 75 - 125% |
Note: The data presented are representative values for a range of haloketones and are intended to provide an estimate of the expected performance. Actual performance may vary depending on the specific instrumentation, analytical conditions, and matrix effects.[8][9]
Experimental Protocols
Protocol 1: Analysis of this compound by GC-ECD
This protocol is adapted from U.S. EPA Method 551.1 for the analysis of chlorination disinfection byproducts.[4][5][6]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow for this compound.
Materials:
-
Separatory funnel (125 mL)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Ammonium chloride (reagent grade)
-
Phosphate buffer (to adjust pH to 4.8-5.5)
-
Methyl-tert-butyl ether (MTBE), pesticide grade or equivalent
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)
Procedure:
-
To a 60 mL vial, add approximately 10 mg of ammonium chloride to a 50 mL aqueous sample to dechlorinate.
-
Transfer the 50 mL sample to a 125 mL separatory funnel.
-
Add a phosphate buffer to adjust the sample pH to a range of 4.8-5.5.
-
Add 3 mL of MTBE to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the layers to separate for at least 2 minutes.
-
Drain the lower aqueous layer.
-
Transfer the upper organic (MTBE) layer to a vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-ECD analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.
2. GC-ECD Analysis
Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (ECD).
-
Fused silica (B1680970) capillary column suitable for halogenated compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-ECD Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 200 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial: 35 °C, hold for 5 min |
| Ramp 1: 10 °C/min to 150 °C | |
| Ramp 2: 20 °C/min to 250 °C, hold for 5 min | |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.0 mL/min |
| Detector | ECD |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen |
3. Calibration
Prepare a series of calibration standards of this compound in MTBE covering the expected concentration range of the samples. Process these standards through the same LLE procedure as the samples to create a calibration curve.
Protocol 2: Confirmatory Analysis by GC-MS
This protocol provides a method for the confirmation of this compound identity.
1. Sample Preparation
Follow the same liquid-liquid extraction procedure as described in Protocol 1.
2. GC-MS Analysis
Caption: Workflow for the confirmatory analysis of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial: 40 °C, hold for 4 min |
| Ramp: 10 °C/min to 280 °C, hold for 5 min | |
| Carrier Gas | Helium, at a constant flow of 1.2 mL/min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 45-350 amu |
| Scan Mode | Full Scan |
3. Data Analysis
The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum should exhibit the characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the presence of precursors in water and the formation of this compound upon disinfection, leading to the necessity of the analytical methods described.
References
- 1. Drinking Water Disinfection By-products [ouci.dntb.gov.ua]
- 2. Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical dehalogenation of disinfection by-products and iodine-containing contrast media: A review [eeer.org]
- 4. epa.gov [epa.gov]
- 5. amptius.com [amptius.com]
- 6. NEMI Method Summary - 551.1 [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 14 haloketones in treated water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 1,1-Dibromo-3-chloroacetone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 1,1-Dibromo-3-chloroacetone, a halogenated disinfection byproduct, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of a publicly available experimental mass spectrum for this specific compound, this note presents a predicted mass spectrum based on known fragmentation patterns of similar halogenated ketones. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. This application note is intended to serve as a comprehensive guide for the qualitative and quantitative analysis of this compound in various matrices.
Introduction
This compound is a halogenated ketone that can be formed as a disinfection byproduct during water treatment processes, particularly when bromide is present in the source water.[1][2][3] The monitoring of such disinfection byproducts is crucial due to their potential health risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these volatile and semi-volatile organic compounds.[4] This application note details a robust GC-MS method for the analysis of this compound.
Predicted Mass Spectrum and Fragmentation
The primary fragmentation of ketones in mass spectrometry typically involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For this compound, the following fragmentation pathways are anticipated:
-
α-cleavage: Loss of the -CH₂Cl group or the -CBr₂H group.
-
Halogen loss: Loss of bromine or chlorine radicals.
The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
Table 1: Predicted Quantitative Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₃H₃Br₂ClO | |
| Molecular Weight | 250.32 g/mol | |
| Predicted Retention Time | 8.5 - 10.5 min | Based on a standard non-polar GC column (e.g., DB-5ms) and a typical temperature program for disinfection byproducts. Actual retention time will vary based on specific instrument conditions. |
| Predicted Key Mass Fragments (m/z) | 248/250/252, 171/173, 127/129, 49 | Isotopic patterns are due to the presence of ⁷⁹Br, ⁸¹Br, and ³⁵Cl, ³⁷Cl. |
Table 2: Predicted Mass Spectrum of this compound
| m/z (Predicted) | Relative Abundance (Predicted) | Ion Fragment (Predicted) | Notes |
| 43 | 100% | [CH₃CO]⁺ | Base Peak, common for acetyl-containing compounds. |
| 49 | 40% | [CH₂Cl]⁺ | Characteristic fragment from α-cleavage. |
| 127/129 | 15% | [M - Br - CH₂Cl]⁺ | Loss of a bromine radical and the chloromethyl group. |
| 171/173 | 25% | [CBr₂H]⁺ | Fragment from α-cleavage. |
| 201/203/205 | 5% | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |
| 248/250/252 | 10% | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two bromine atoms and one chlorine atom. |
Experimental Protocol
This protocol is based on established methodologies for the analysis of halogenated disinfection byproducts, such as EPA Method 551.1.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 mL water sample, add a suitable surrogate standard and internal standard.
-
Adjust the pH of the sample to between 4.8 and 5.5.
-
Add 3 mL of methyl-tert-butyl ether (MTBE) to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the phases to separate and collect the MTBE layer.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Transfer the extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature 35 °C, hold for 5 min; ramp to 150 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 2 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 300 amu |
| Acquisition Mode | Full Scan |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. While an experimental mass spectrum is not currently available, the predicted spectrum and fragmentation patterns detailed herein offer a robust starting point for the identification of this compound. The provided GC-MS method, based on established procedures for similar analytes, is suitable for the sensitive and reliable quantification of this compound in environmental and other relevant samples. Researchers and scientists can adapt this protocol to their specific instrumentation and analytical needs.
References
Application Notes and Protocols for NMR Spectroscopy of 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 1,1-Dibromo-3-chloroacetone. This halogenated ketone is of interest as a disinfection byproduct in water treatment processes and serves as a versatile building block in organic synthesis.[1][2] Accurate characterization using NMR spectroscopy is crucial for its identification, purity assessment, and for monitoring its reactions.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this compound, the following tables present predicted chemical shifts (δ) based on established principles of NMR spectroscopy and data from analogous halogenated ketones.[3][4][5][6][7][8][9][10] The electron-withdrawing effects of the carbonyl group and the halogens (bromine and chlorine) are the primary factors influencing the chemical shifts.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show two singlets, corresponding to the methine proton of the dibromomethyl group and the methylene (B1212753) protons of the chloromethyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CHBr₂ | 6.0 - 6.5 | Singlet (s) | 1H |
| -CH₂Cl | 4.0 - 4.5 | Singlet (s) | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to exhibit three distinct signals for the three carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 205 |
| Dibromomethyl (-CHBr₂) | 35 - 45 |
| Chloromethyl (-CH₂Cl) | 40 - 50 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for organic compounds and its relatively simple residual solvent peak in the ¹H NMR spectrum.[11] Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.[11][12]
-
Sample Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most high-quality deuterated solvents already contain TMS.
-
Sample Filtration (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid signal broadening and artifacts.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized for the specific instrument and sample.[13][14][15][16][17]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Excitation of proton spins. |
| Spectral Width (SW) | 16 ppm | To cover the expected range of proton chemical shifts. |
| Acquisition Time (AQ) | 2 - 4 seconds | Duration of data collection for good resolution. |
| Relaxation Delay (D1) | 1 - 5 seconds | To allow for spin-lattice relaxation between scans. |
| Number of Scans (NS) | 8 - 16 | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | For standardized and reproducible results. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) | To obtain singlets for all carbon signals. |
| Spectral Width (SW) | 240 ppm | To cover the wide range of carbon chemical shifts. |
| Acquisition Time (AQ) | 1 - 2 seconds | Duration of data collection. |
| Relaxation Delay (D1) | 2 - 5 seconds | To allow for the longer relaxation times of carbons. |
| Number of Scans (NS) | 128 - 1024 or more | To achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus. |
| Temperature | 298 K (25 °C) | For standardized and reproducible results. |
Visualizations
The following diagrams illustrate the molecular structure with predicted NMR assignments and a typical experimental workflow for NMR analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Infrared Spectroscopy of 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the characterization of 1,1-Dibromo-3-chloroacetone. This halogenated ketone is of interest as a potential intermediate in organic synthesis and as a disinfection byproduct in water treatment processes. This application note outlines the expected vibrational frequencies, a comprehensive experimental protocol for obtaining a high-quality IR spectrum, and a discussion of the interpretation of the spectral data.
Introduction
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. For this compound (C₃H₃Br₂ClO), IR spectroscopy can be used to confirm the presence of the carbonyl group (C=O) and the carbon-halogen bonds (C-Br and C-Cl), which are the key functional groups in the molecule. The position of the carbonyl absorption is particularly sensitive to the electronic effects of the adjacent halogen atoms.
Expected Infrared Absorption Bands
The principal vibrational frequencies for this compound are summarized in the table below. These values are based on established group frequency correlations for halogenated ketones and related compounds. The presence of multiple electronegative halogen atoms on the α-carbons is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹) due to the inductive effect.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H | Asymmetric & Symmetric Stretch | 2950 - 3050 | Medium |
| C=O | Stretch | 1730 - 1755 | Strong |
| CH₂ | Scissoring | 1420 - 1450 | Medium |
| C-C | Stretch | 1100 - 1300 | Medium |
| C-Cl | Stretch | 700 - 850 | Strong |
| C-Br | Stretch | 515 - 690 | Strong |
Experimental Protocol
This protocol details the procedure for acquiring the Fourier Transform Infrared (FTIR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.
Materials and Equipment:
-
FTIR Spectrometer with a DTGS or MCT detector
-
ATR accessory with a diamond or zinc selenide (B1212193) crystal
-
Sample of this compound (handle with appropriate safety precautions in a fume hood)
-
Volumetric pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Install the ATR accessory in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Using a pipette, carefully place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan (number of scans and resolution).
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values in the table above to confirm the identity and purity of the sample.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal by wiping the sample off with a lint-free wipe.
-
Perform a final rinse with a suitable solvent and allow it to dry.
-
Run a clean scan to ensure no sample residue remains.
-
Visualization of Workflows and Relationships
To aid in the understanding of the experimental process and the molecular structure-spectrum correlation, the following diagrams are provided.
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of 1,1-Dibromo-3-chloroacetone
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 1,1-Dibromo-3-chloroacetone (C₃H₃Br₂ClO), a halogenated ketone identified as a disinfection byproduct in water treatment processes.[1][2] Due to the absence of publicly available experimental mass spectra for this specific compound, this document provides a deduced fragmentation pathway based on established principles of mass spectrometry for α-haloketones and other carbonyl compounds.[3][4][5] A detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers and drug development professionals.
Introduction
This compound is a trihalogenated ketone with a molecular weight of approximately 250.3 g/mol .[1] Its structure, featuring a carbonyl group with α-halogen substituents, dictates a predictable fragmentation behavior under electron ionization (EI). The presence of two bromine atoms and one chlorine atom results in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments, which is critical for its identification. The primary fragmentation mechanisms for α-haloketones involve α-cleavage at the carbon-carbon bonds adjacent to the carbonyl group and the loss of halogen radicals.[4][6][7]
Predicted Fragmentation Pathway
Under electron ionization, this compound is expected to ionize to form a molecular ion radical (M•+). The fragmentation of this molecular ion is predicted to proceed through two primary pathways: α-cleavage and halogen loss.
α-Cleavage: Alpha cleavage involves the breaking of the C-C bond adjacent to the carbonyl group.[4][8][9] For this compound, two α-cleavage pathways are possible:
-
Cleavage of the C1-C2 bond: This pathway involves the cleavage of the bond between the carbonyl carbon and the dibrominated carbon. This would result in the formation of a [CH₂Cl]+ cation (m/z 49/51) and a [C₂HBr₂O]• radical, or an acylium ion [C₂HBr₂O]+ (m/z 187/189/191) and a [CH₂Cl]• radical. The acylium ion is resonance-stabilized and therefore likely to be observed.
-
Cleavage of the C2-C3 bond: This pathway involves the cleavage of the bond between the carbonyl carbon and the chlorinated carbon. This would lead to the formation of a [CHBr₂]+ cation (m/z 171/173/175) and a [C₂H₃ClO]• radical, or an acylium ion [C₂H₃ClO]+ (m/z 78/80) and a [CHBr₂]• radical.
Halogen Loss: The loss of halogen atoms as radicals is a common fragmentation pathway for halogenated compounds.[6][7] The relative ease of halogen loss is typically I > Br > Cl > F. Therefore, the initial loss of a bromine radical is highly probable, followed by the loss of the second bromine and then the chlorine radical.
-
Loss of Br•: [M - Br]+ would result in a fragment with a characteristic isotopic pattern around m/z 169/171/173.
-
Loss of Cl•: [M - Cl]+ would result in a fragment with an isotopic cluster around m/z 213/215/217.
The combination of these fragmentation events will lead to a complex mass spectrum with several characteristic isotopic clusters. The relative abundances of the isotopic peaks for fragments containing bromine and/or chlorine are predictable based on the natural abundances of their isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[10] For fragments with one bromine atom, a near 1:1 ratio for the M and M+2 peaks is expected. For fragments with two bromine atoms, a 1:2:1 ratio for the M, M+2, and M+4 peaks is anticipated.[11]
Data Presentation
The predicted m/z values for the molecular ion and key fragments of this compound are summarized in the table below. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl) for the primary peak in each cluster.
| m/z (Primary Isotope) | Proposed Fragment Ion | Fragmentation Pathway | Expected Isotopic Pattern |
| 248 | [C₃H₃⁷⁹Br₂³⁵ClO]⁺ | Molecular Ion (M⁺) | Complex cluster due to Br₂, Cl |
| 213 | [C₃H₃⁷⁹Br₂O]⁺ | [M - Cl]⁺ | 1:2:1 ratio for Br₂ |
| 169 | [C₃H₃⁷⁹Br³⁵ClO]⁺ | [M - Br]⁺ | Isotopic pattern for Br and Cl |
| 187 | [C₂H⁷⁹Br₂O]⁺ | α-cleavage (loss of •CH₂Cl) | 1:2:1 ratio for Br₂ |
| 78 | [C₂H₃³⁵ClO]⁺ | α-cleavage (loss of •CHBr₂) | 3:1 ratio for Cl |
| 49 | [CH₂³⁵Cl]⁺ | α-cleavage (loss of •C₂HBr₂O) | 3:1 ratio for Cl |
Experimental Protocol: GC-MS Analysis
This protocol outlines the methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 10 µg/mL).
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 350 to ensure detection of the molecular ion and all significant fragments.
-
Acquisition Mode: Full scan for qualitative analysis.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the isotopic patterns of the fragment ions to confirm the identity of the compound.
Visualization of Fragmentation Pathway
Caption: Predicted fragmentation pathways of this compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a complex spectrum characterized by distinct isotopic patterns resulting from its dibromo and monochloro substitution. The primary fragmentation mechanisms are expected to be α-cleavage on either side of the carbonyl group and the sequential loss of halogen radicals. The provided GC-MS protocol offers a robust method for the separation and identification of this compound. This information is valuable for researchers in environmental science, analytical chemistry, and drug development who may encounter this or structurally similar halogenated compounds.
References
- 1. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 2. biocat.com [biocat.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for 1,1-Dibromo-3-chloroacetone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromo-3-chloroacetone is a polyhalogenated ketone with potential applications in medicinal chemistry as a versatile building block for the synthesis of novel heterocyclic compounds. While direct studies on its medicinal applications are limited, its structural similarity to other α-haloketones suggests its utility in constructing pharmacologically relevant scaffolds, particularly imidazopyridine and thiazole (B1198619) derivatives. These heterocyclic cores are found in numerous compounds with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. This document provides an overview of the potential applications of this compound, detailed synthetic protocols for analogous compounds, and quantitative data to guide researchers in its use for drug discovery and development.
Introduction: The Potential of this compound in Heterocyclic Synthesis
α-Haloketones are highly reactive and valuable precursors in organic synthesis, particularly for the construction of various heterocyclic systems.[1] The presence of halogen atoms enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, which is a key step in many cyclization reactions. This compound possesses three halogen atoms, offering multiple reactive sites and the potential for unique chemical transformations.
Based on the well-established chemistry of analogous α-haloketones, this compound is a promising candidate for the synthesis of:
-
Imidazo[1,2-a]pyridines: This scaffold is present in numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, analgesic, and anti-inflammatory properties.[2] The synthesis typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.
-
Thiazoles: The thiazole ring is a core component of many biologically active compounds, including antibacterial and antifungal agents.[3][4] The most common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[5]
The unique gem-dibromo functionality of this compound may lead to novel substitution patterns on the resulting heterocyclic rings, potentially modulating their biological activity and physicochemical properties.
Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives
The reaction of a 2-aminopyridine with an α-haloketone is a classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine ring system.[1] The reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.
Proposed Reaction Pathway
While specific studies with this compound are not available, a plausible reaction pathway can be proposed based on the reactivity of gem-dihalo ketones. The reaction with a 2-aminopyridine derivative is expected to proceed as illustrated below, likely resulting in a 2-(bromomethyl)-imidazo[1,2-a]pyridine derivative, with the chloromethyl group also being a potential site for further reactions or derivatization.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Halogenated Thiazoles | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for 1,1-Dibromo-3-chloroacetone as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone is a polyhalogenated ketone with a unique arrangement of reactive sites. While primarily identified as a disinfection byproduct in water treatment processes, its potential as a versatile precursor in organic synthesis remains an area of nascent exploration. The presence of a gem-dibromomethyl group adjacent to a carbonyl, and a chloromethyl group at the α'-position, offers multiple reaction pathways for the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest.
This document provides a prospective look into the applications of this compound in the synthesis of novel compounds. Due to the limited availability of published research specifically utilizing this precursor, the following application notes and protocols are based on established synthetic methodologies for structurally related α-haloketones and gem-dihaloketones. These examples are intended to serve as a foundational guide for researchers looking to explore the synthetic utility of this compound.
Theoretical Synthetic Applications
The reactivity of this compound can be anticipated at three primary positions:
-
The Carbonyl Group: Susceptible to nucleophilic attack.
-
The Gem-dibrominated Carbon: Can undergo reactions such as the Favorskii rearrangement or serve as a precursor to other functional groups.
-
The Chlorinated Carbon: A site for nucleophilic substitution.
This combination of functional groups makes this compound a promising starting material for the synthesis of various classes of compounds, including but not limited to:
-
Thiazoles: Important scaffolds in numerous pharmaceuticals.
-
Imidazoles: Core structures in many biologically active molecules.
-
Favorskii Rearrangement Products: Leading to α,β-unsaturated carboxylic acids and their derivatives.
The following sections detail exemplary protocols for the synthesis of such compounds, adapted from literature precedents of analogous starting materials.
Application Note 1: Synthesis of Novel Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classical and reliable method for the formation of the thiazole ring. Typically, this reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. The gem-dibromo functionality of this compound offers a unique opportunity to generate thiazoles with further functionalizable handles.
Proposed Reaction Scheme:
Application Notes and Protocols for Polyhalogenated Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of polyhalogenated ketones in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, experimental integrity, and the stability of these reactive compounds.
Introduction to Polyhalogenated Ketones
Polyhalogenated ketones are a class of organic compounds characterized by a ketone functional group with two or more halogen atoms incorporated into their structure. The presence of halogens significantly influences their chemical and physical properties, often rendering them highly reactive and conferring unique biological activities. These compounds are valuable intermediates and reagents in organic synthesis, including the development of pharmaceuticals and agrochemicals. However, their reactivity also necessitates specific handling and storage procedures to mitigate potential hazards and prevent degradation.
Safety and Handling Procedures
2.1 Personal Protective Equipment (PPE)
When handling polyhalogenated ketones, it is mandatory to use appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart for the specific polyhalogenated ketone being used.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, chemical-protective clothing may be necessary.
-
Respiratory Protection: All work with polyhalogenated ketones should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
2.2 Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.
2.3 In case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage of polyhalogenated ketones is critical to maintain their stability and prevent hazardous situations.
3.1 General Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration at 2°C to 8°C is recommended to slow potential degradation[1].
-
Light: Many polyhalogenated ketones, particularly α-bromo ketones, are light-sensitive and can undergo photolysis, leading to decomposition[1]. Store in amber glass bottles or other light-blocking containers.
-
Moisture: Keep containers tightly sealed to prevent the ingress of moisture, which can cause hydrolysis and degradation.
-
Incompatible Materials: Store polyhalogenated ketones separately from incompatible materials such as strong bases, oxidizing agents, and reactive metals (e.g., sodium, potassium, magnesium)[2].
3.2 Container Recommendations
-
Use tightly sealed, amber glass bottles with PTFE-lined caps (B75204) to prevent leakage and protect from light[1].
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date received, and any hazard warnings.
Stability and Degradation
Polyhalogenated ketones can degrade over time, especially when not stored correctly.
4.1 Indicators of Decomposition
-
Discoloration: A yellow or brown color in a previously colorless liquid is a common sign of decomposition, often due to the liberation of hydrogen halides (e.g., HBr)[1].
-
Precipitate Formation: The appearance of solid material in a liquid sample can indicate polymerization or the formation of insoluble degradation products.
4.2 Quantitative Stability Data
The stability of polyhalogenated ketones is dependent on their specific structure, the nature of the halogen, and the storage conditions. While comprehensive data for all polyhalogenated ketones is not available, the following tables provide an indication of their stability.
Table 1: Stability of Brominated Ketones
| Compound | Storage Condition | Observation | Reference |
| α-bromo ketones | Exposure to UV-vis light | Cleavage of the carbon-bromine bond, leading to radical intermediates and decomposition. | [1] |
| Monobromoacetone | Ambient temperature, exposure to light and moisture | Discoloration (yellow/brown) due to liberation of HBr. | [1] |
| Monobromoacetone | Addition of 0.1% to 0.5% (w/w) water | Inhibition of decomposition and discoloration. | [1] |
Table 2: Analogous Stability Data for Ketone Bodies in Serum
This data is provided as an analogy for the temperature-dependent stability of ketone-containing compounds.
| Compound | Storage Temperature | Time | Degradation | Rate Constant (min⁻¹) | Reference |
| Acetoacetate | -20°C | 7 days | ~40% loss | (6.4 ± 2.9) x 10⁻⁵ | [3] |
| Acetoacetate | -20°C | 40 days | Virtually complete degradation | (6.4 ± 2.9) x 10⁻⁵ | [3] |
| Acetoacetate | -80°C | 40 days | ~15% loss | (0.4 ± 0.3) x 10⁻⁵ | [3] |
| Beta-hydroxybutyrate | -20°C / -80°C | 40 days | Very stable | Not applicable | [3] |
Experimental Protocols
5.1 Protocol 1: Stabilization of a Freshly Distilled α-Monobrominated Ketone
This protocol is adapted from a method demonstrated to stabilize monohaloacetones and should be performed on freshly prepared material for optimal results[1].
Objective: To inhibit decomposition and discoloration of a freshly distilled α-monobrominated ketone during storage.
Materials:
-
Freshly distilled α-monobrominated ketone (e.g., monobromoacetone)
-
Deionized water
-
Clean, dry amber glass storage bottle with a PTFE-lined cap
-
Micropipette
-
Analytical balance
Procedure:
-
Place the empty, clean amber storage bottle on an analytical balance and tare the weight.
-
Carefully transfer the freshly distilled brominated ketone into the bottle.
-
Record the final weight of the ketone.
-
Calculate 0.5% of the total weight of the ketone. For example, for 100 g of ketone, this would be 0.5 g (or 500 µL) of water.
-
Using a micropipette, add the calculated amount of deionized water to the ketone.
-
Seal the bottle tightly with the PTFE-lined cap.
-
Gently agitate the mixture to ensure the water is dispersed. The small amount of water may not fully dissolve but will act as a stabilizer.
-
Label the bottle clearly, including the compound name, date, and the fact that it contains 0.5% water as a stabilizer.
-
Store the stabilized ketone at 2°C to 8°C in the dark.
5.2 Protocol 2: Use of Hexachloroacetone (B130050) as a Reagent in the Synthesis of an Allylic Chloride
This protocol demonstrates the use of hexachloroacetone as a chlorinating agent in the presence of triphenylphosphine (B44618).
Objective: To synthesize an allylic chloride from an allylic alcohol using hexachloroacetone and triphenylphosphine.
Materials:
-
Allylic alcohol
-
Hexachloroacetone
-
Triphenylphosphine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the allylic alcohol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hexachloroacetone (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic chloride.
5.3 Protocol 3: α-Halogenation of a Ketone using N-Halosuccinimide (General Procedure)
This protocol describes a general method for the α-halogenation of ketones under solvent-free conditions[4].
Objective: To synthesize an α-haloketone from a ketone using an N-halosuccinimide.
Materials:
-
Ketone (e.g., acetophenone)
-
N-halosuccinimide (NBS, NCS, or NIS)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Mortar and pestle
-
Standard work-up and purification equipment
Procedure:
-
In a porcelain mortar, combine the ketone (1 mmol), N-halosuccinimide (1 mmol), and a catalytic amount of p-TSA.
-
Grind the mixture with a pestle for 5-10 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution (for bromination and iodination) to remove any excess halogen, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Mandatory Visualizations
Diagram 1: General Workflow for Handling Polyhalogenated Ketones
References
Application Notes and Protocols for the Derivatization of 1,1-Dibromo-3-chloroacetone for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water, particularly when bromide levels are elevated and chlorine or chloramine (B81541) is used as a secondary disinfectant. The analysis of such carbonyl compounds in aqueous matrices often requires a derivatization step to improve their volatility and detectability for chromatographic techniques like Gas Chromatography (GC). This document provides detailed application notes and protocols for the derivatization of this compound and other carbonyl compounds using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by analysis using GC with an Electron Capture Detector (GC-ECD). The methodologies described are based on established protocols for carbonyl compound analysis, such as those outlined in U.S. EPA Methods 556 and 556.1.
Principle of the Method
The analytical method involves the derivatization of carbonyl compounds, including this compound, with PFBHA to form their corresponding oxime derivatives. This reaction enhances the detectability of the analytes by introducing a polyfluorinated moiety, which is highly responsive to an Electron Capture Detector (ECD). The resulting PFBHA-oxime derivatives are then extracted from the aqueous sample using an organic solvent and analyzed by GC-ECD.
The derivatization reaction is as follows:
Data Presentation
Table 1: Method Detection Limits (MDLs) and Minimum Reporting Levels (MRLs) for Selected Ketones
| Compound | CASRN | MDL (µg/L) | MRL (µg/L) |
| Acetone | 67-64-1 | 0.5 | 1.0 |
| Methyl ethyl ketone (MEK) | 78-93-3 | 0.4 | 1.0 |
| Cyclohexanone | 108-94-1 | 0.3 | 0.5 |
Data is illustrative and based on performance data for similar analytes in EPA Method 556.1. Actual MDLs and MRLs for this compound must be determined experimentally.
Table 2: Recovery and Precision for Selected Ketones in Reagent Water
| Compound | Spiking Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Acetone | 5.0 | 98 | 4.5 |
| Methyl ethyl ketone (MEK) | 5.0 | 102 | 3.8 |
| Cyclohexanone | 2.0 | 95 | 5.1 |
Data is illustrative and based on performance data for similar analytes in EPA Method 556.1. Acceptance criteria for recovery are typically 70-130%, and for precision (RSD) <30%. A study on the analysis of various ketones, including chloroacetone, using PFBHA derivatization reported gas phase recoveries exceeding 75%.[1]
Experimental Protocols
The following protocols are adapted from U.S. EPA Methods 556 and 556.1 for the analysis of carbonyl compounds in water.
1. Sample Collection and Preservation
-
Apparatus: Amber glass vials (40 mL) with PTFE-lined screw caps.
-
Procedure:
-
Prior to sample collection, add 15 mg of ammonium (B1175870) chloride or ammonium sulfate (B86663) to the vial to quench residual chlorine.
-
Add 15 mg of copper sulfate pentahydrate as a biocide.
-
Collect the water sample, ensuring no headspace.
-
Store samples at 4°C and protect from light. Samples should be extracted within 7 days of collection.
-
2. Derivatization and Extraction Protocol
-
Reagents:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Potassium hydrogen phthalate (B1215562) (KHP) buffer (pH 4)
-
Hexane (B92381) (pesticide grade or equivalent)
-
Reagent water (free of carbonyls)
-
0.2 N Sulfuric acid
-
-
Procedure:
-
Allow samples and standards to come to room temperature.
-
Transfer a 20 mL aliquot of the sample to a clean glass vial.
-
Adjust the pH of the sample to 4 by adding KHP buffer.
-
Add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.
-
Cap the vial and heat at 35°C for 2 hours in a water bath or oven.
-
After cooling to room temperature, add 4 mL of hexane to the vial.
-
Shake vigorously for 5 minutes to extract the PFBHA-oxime derivatives.
-
Allow the phases to separate. Transfer the upper hexane layer to a clean vial.
-
Wash the hexane extract by shaking with 1 mL of 0.2 N sulfuric acid for 1 minute to remove any unreacted PFBHA.
-
Transfer the washed hexane extract to a clean vial for GC-ECD analysis.
-
The extract should be stored at 4°C and analyzed within 14 days.
-
3. GC-ECD Analysis Protocol
-
Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
(This is a suggested temperature program and should be optimized for the specific instrument and separation of the target analyte from potential interferences.)
-
-
Detector: ECD at 300°C.
-
Calibration: Prepare a multi-point calibration curve by derivatizing and extracting a series of standards of known concentrations of this compound.
Mandatory Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: Derivatization reaction of this compound with PFBHA.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dibromo-3-chloroacetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and direct synthetic route is the acid-catalyzed bromination of 3-chloroacetone. This reaction involves the electrophilic substitution of the α-hydrogens of the ketone with bromine.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials and reagents include:
-
3-Chloroacetone (substrate)
-
Bromine (brominating agent)
-
A catalytic amount of a strong acid (e.g., hydrobromic acid or sulfuric acid) to facilitate enolization.
-
A suitable solvent, such as acetic acid or a chlorinated solvent.
Q3: What are the critical reaction conditions to control?
A3: Key reaction parameters to control are:
-
Temperature: The reaction is typically performed at low to moderate temperatures to control the reaction rate and minimize side reactions.
-
Stoichiometry: Precise control of the molar ratio of bromine to 3-chloroacetone is crucial to favor the formation of the dibrominated product and reduce over-bromination.
-
Rate of Addition: Slow, dropwise addition of bromine is recommended to maintain control over the reaction and prevent a buildup of unreacted bromine.
-
Acid Concentration: The concentration of the acid catalyst can influence the rate of enolization and, consequently, the overall reaction rate.
Q4: What are the main challenges in the synthesis of this compound?
A4: The primary challenges include:
-
Over-bromination: The formation of tribromoacetone and other poly-brominated byproducts is a common issue.[1]
-
Regioselectivity: Achieving selective bromination at the C1 position to form the 1,1-dibromo isomer over the 1,3-dibromo isomer can be difficult to control.
-
Purification: The separation of the desired product from the starting material, mono-brominated intermediates, and other isomeric byproducts is challenging due to similar physical properties.
Q5: How can the regioselectivity of the bromination be influenced?
A5: The regioselectivity is influenced by the enolization of the intermediate, 1-bromo-3-chloroacetone. The presence of a hydrogen halide, such as HBr (a byproduct of the reaction), has been shown to favor enolization at the non-halogenated α-carbon, which would lead to the 1,3-dibromo isomer.[2] To favor the 1,1-dibromo isomer, conditions that promote enolization on the already brominated carbon should be explored, although this is the less favored pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; a slight increase may improve the reaction rate. - Ensure the correct stoichiometry of bromine is used. |
| Formation of Poly-brominated Byproducts | - Excess bromine. - Reaction temperature is too high. - Rapid addition of bromine. | - Use a precise 2:1 molar ratio of bromine to 3-chloroacetone. - Maintain a lower reaction temperature to improve selectivity. - Add the bromine dropwise to the reaction mixture with vigorous stirring. |
| Predominance of 1,3-Dibromo-3-chloroacetone Isomer | - HBr byproduct influencing regioselectivity of enolization.[2] | - Consider using a non-protic solvent to minimize the influence of HBr. - Explore the use of a scavenger for HBr, although this may affect the catalytic cycle. |
| Difficulty in Purifying the Final Product | - Presence of multiple isomers and poly-brominated species with close boiling points. | - Utilize fractional distillation under reduced pressure to minimize thermal decomposition.[3] - Consider column chromatography on silica (B1680970) gel, though this may be challenging for larger scales. |
| Reaction is Too Slow or Does Not Initiate | - Insufficient acid catalyst. - Low reaction temperature. | - Increase the amount of acid catalyst slightly. - Gradually increase the reaction temperature while monitoring for the onset of the reaction. |
Quantitative Data
The following table presents representative data for the bromination of ketones, which can be used as a general guideline for the synthesis of this compound. Note that specific yields for the target compound may vary.
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield of Dibrominated Product (%) |
| Acetone | Bromine | HBr | Acetic Acid | 20-30 | 40-60 |
| Chloroacetone | Bromine | H₂SO₄ | Dichloromethane | 10-20 | 35-55 |
| Acetone | N-Bromosuccinimide | p-TsOH | Acetonitrile | 25 | 50-70 |
Experimental Protocols
Synthesis of this compound via Bromination of 3-Chloroacetone
Materials:
-
3-Chloroacetone
-
Liquid Bromine
-
Concentrated Sulfuric Acid
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-chloroacetone (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add liquid bromine (2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the evolution of gas ceases and the red color of excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 1,1-Dibromo-3-chloroacetone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-Dibromo-3-chloroacetone. The information is intended for researchers, scientists, and drug development professionals. Given the limited specific data available for this compound, some of the guidance is based on established techniques for analogous halogenated ketones and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurity profiles for the synthesis of this compound are not extensively documented in publicly available literature, common impurities in related halogenated ketone syntheses include:
-
Isomeric byproducts: This can include other isomers of dibromochloroacetone (e.g., 1,3-dibromo-1-chloroacetone) and products of incomplete or over-halogenation (e.g., monobromo-chloroacetone, tribromo-chloroacetone).
-
Starting materials and reagents: Residual acetone, brominating agents (e.g., bromine), and chlorinating agents.
-
Solvent residues: Solvents used during the synthesis and workup.
-
Decomposition products: Halogenated ketones can be unstable and may decompose over time, especially when exposed to light or heat.
Q2: What are the recommended storage conditions for this compound?
A2: Due to the potential instability of halogenated ketones, it is recommended to store this compound under the following conditions:
-
Temperature: Cool, ideally refrigerated (2-8°C).
-
Light: In an amber or opaque, tightly sealed container to protect from light.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Stabilizer: For some alpha-halogenated ketones, the addition of a small amount of water (around 0.1%) has been shown to inhibit decomposition and resinification. However, the compatibility of water as a stabilizer for this compound should be experimentally verified.
Q3: What are the primary purification techniques for this compound?
A3: Based on purification methods for similar halogenated ketones, the following techniques are likely to be effective for this compound:
-
Distillation: Fractional distillation under reduced pressure is a common method to purify liquid halogenated ketones. This is particularly useful for separating compounds with different boiling points, such as isomers and residual solvents.
-
Recrystallization: If the compound is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Column Chromatography: For small-scale purifications or for separating compounds with very similar boiling points, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed.
Troubleshooting Guides
Distillation
Issue 1: The compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Halogenated ketones can be thermally labile.
-
Troubleshooting Steps:
-
Reduce Pressure: Perform the distillation under a higher vacuum to lower the boiling point of the compound.
-
Use a Short Path Distillation Apparatus: This minimizes the residence time of the compound at elevated temperatures.
-
Check for Contaminants: Acidic or basic impurities can catalyze decomposition. Consider a pre-distillation wash with a dilute, neutral aqueous solution.
-
Issue 2: Poor separation of isomers.
-
Possible Cause: The distillation column has insufficient theoretical plates.
-
Troubleshooting Steps:
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column).
-
Optimize the Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solvent is too nonpolar, or the solution is supersaturated to a high degree, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Solvent Selection: Add a small amount of a more polar co-solvent to the hot solution until the oil dissolves, then cool slowly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.
-
Seeding: If available, add a seed crystal of the pure compound to the cooled solution.
-
Issue 2: Low recovery of the purified compound.
-
Possible Cause: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent System: Use a solvent mixture. Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble) and then add a poor solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.
-
Concentrate the Mother Liquor: After filtering the crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1578-18-3 | C₃H₃Br₂ClO | 250.32 | Data not available |
| 1-Bromo-3-chloroacetone | 535-64-8 | C₃H₄BrClO | 171.42 | Data not available |
| Chloroacetone | 78-95-5 | C₃H₅ClO | 92.52 | 119 |
| Bromoacetone | 598-31-2 | C₃H₅BrO | 136.98 | 136-138 |
Note: Experimental data for this compound is limited. The provided information for related compounds can be used as a general reference.
Experimental Protocols
Protocol 1: General Procedure for Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short path distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. It is advisable to collect a forerun fraction containing any low-boiling impurities before collecting the main product fraction.
-
Termination: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for ketones include ethanol, methanol, hexane, and mixtures like hexane/ethyl acetate.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Synthesis of 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dibromo-3-chloroacetone.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely laboratory synthesis involves the direct bromination of chloroacetone (B47974) using elemental bromine, typically in the presence of an acid catalyst. The reaction proceeds via an enol or enolate intermediate, which then undergoes electrophilic attack by bromine.
Q2: What are the common byproducts I should expect in the synthesis of this compound?
A2: The reaction mixture can be complex due to over-bromination, under-bromination, and potential halogen exchange. Common byproducts are detailed in the table below.
Q3: My reaction yields are consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted chloroacetone or monobrominated intermediates.
-
Suboptimal reaction conditions: The choice of solvent and catalyst can significantly impact the reaction rate and selectivity.
-
Volatilization of reactants/products: Chloroacetone and some byproducts are volatile. Poor temperature control or an inefficient condenser can lead to loss of material.
-
Side reactions: The formation of numerous byproducts, especially tribromoacetone, consumes the starting material and desired product.
-
Degradation: Haloacetones can be unstable and may decompose upon prolonged heating or exposure to basic conditions.
Q4: I am observing more than the expected number of peaks in my GC-MS analysis. What could they be?
A4: Besides the expected product and byproducts listed in the table, additional peaks could be due to:
-
Impurities in the starting chloroacetone: Commercial chloroacetone can contain impurities like mesityl oxide.[1]
-
Condensation products: Under acidic conditions, acetone (B3395972) and its halogenated derivatives can undergo self-condensation reactions.
-
Haloform reaction products: If any basic conditions are inadvertently introduced (e.g., during workup), the haloform reaction can produce bromoform (B151600) or chloroform.
Q5: How can I minimize the formation of over-brominated byproducts like 1,1,1-tribromo-3-chloroacetone?
A5: To reduce over-bromination, you can:
-
Control the stoichiometry: Use a precise molar ratio of bromine to chloroacetone. A slight excess of chloroacetone might be beneficial.
-
Slow addition of bromine: Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time.
-
Maintain a lower reaction temperature: This can help to control the reaction rate and improve selectivity.
Q6: What is the best method to purify the crude this compound?
A6: Fractional distillation under reduced pressure is the most common method for purifying haloacetones. However, the close boiling points of the various byproducts can make complete separation challenging. Column chromatography on silica (B1680970) gel can be an alternative, but the instability of the product on the stationary phase should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction does not initiate (bromine color persists) | Lack of catalyst or initiator. | Add a catalytic amount of an acid (e.g., HBr or acetic acid). Gentle warming might be necessary to initiate the reaction. |
| Formation of a dark-colored reaction mixture | Polymerization or decomposition of reactants/products. | Ensure the reaction temperature is not too high. Check for and eliminate any basic impurities. |
| Product decomposes during distillation | High distillation temperature. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of any basic residues. Consider adding a stabilizer if decomposition is severe. |
| Presence of significant amounts of 1-bromo-1,3-dichloroacetone | Halogen exchange with the solvent or chloride source. | If using a chlorinated solvent, consider switching to a non-halogenated, inert solvent like diethyl ether or pentane. |
| Aqueous layer is difficult to separate during workup | Emulsion formation. | Add a saturated brine solution to "salt out" the organic layer. Centrifugation can also be effective for breaking emulsions. |
Byproduct Summary
The following table summarizes the potential byproducts in the synthesis of this compound, their likely origin, and their molecular weight.
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Chloroacetone (unreacted) | C₃H₅ClO | 92.52 | Starting material |
| 1-Bromo-3-chloroacetone | C₃H₄BrClO | 171.42 | Incomplete bromination of chloroacetone |
| 1,3-Dibromo-3-chloroacetone | C₃H₃Br₂ClO | 250.32 | Isomerization or alternative bromination pathway |
| 1,1,1-Tribromo-3-chloroacetone | C₃H₂Br₃ClO | 329.21 | Over-bromination of the desired product |
| 1,1-Dibromoacetone | C₃H₄Br₂O | 215.87 | Bromination of any acetone impurity in the starting material |
| 1,3-Dibromoacetone | C₃H₄Br₂O | 215.87 | Bromination of any acetone impurity in the starting material |
| Tribromoacetone | C₃H₃Br₃O | 294.77 | Over-bromination of acetone impurity |
| 1-Bromo-1,3-dichloroacetone | C₃H₃BrCl₂O | 205.87 | Halogen exchange reactions |
| 1,1,3-Trichloroacetone | C₃H₃Cl₃O | 161.41 | Chlorination side reactions or impurities |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related haloacetones. Researchers should optimize the conditions for their specific requirements.
Materials:
-
Chloroacetone
-
Bromine
-
Glacial Acetic Acid (catalyst)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge the chloroacetone and a catalytic amount of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add the stoichiometric amount of bromine from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the bromine color disappears.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Major routes of byproduct formation.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimizing reaction conditions for the synthesis of 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dibromo-3-chloroacetone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the bromination of chloroacetone (B47974).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate Acid Catalysis: The enolization of chloroacetone, a prerequisite for bromination, is acid-catalyzed. Insufficient acid will result in a slow or incomplete reaction. 2. Low Reaction Temperature: The rate of reaction may be too slow at lower temperatures. 3. Poor Quality Starting Materials: Impurities in chloroacetone or bromine can interfere with the reaction. | 1. Optimize Catalyst Concentration: Ensure the presence of a catalytic amount of a strong acid, such as HBr or glacial acetic acid. The reaction of bromine with acetone (B3395972) is often carried out in the presence of catalytic acid.[1] 2. Adjust Reaction Temperature: Gently warm the reaction mixture. A temperature range of 60-80°C is often employed for the synthesis of bromoacetone (B165879).[2] However, monitor the reaction closely to avoid excessive side product formation. 3. Use Pure Reagents: Ensure the chloroacetone and bromine used are of high purity. Commercial chloroacetone can contain impurities like mesityl oxide which can be removed by oxidation with KMnO4 followed by distillation.[3] |
| Formation of Multiple Byproducts (Over-bromination) | 1. Excess Bromine: The primary cause of polybrominated byproducts is the use of an excess of bromine. 2. High Reaction Temperature: Higher temperatures can lead to less selective and more vigorous reactions, favoring over-halogenation. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the bromination of the desired product. | 1. Control Stoichiometry: Carefully control the molar ratio of bromine to chloroacetone. A 2:1 molar ratio is theoretically required for the dibromination. Add the bromine dropwise to the reaction mixture to maintain a low concentration of free bromine. 2. Maintain Optimal Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. 3. Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the desired conversion is achieved. |
| Reaction Mixture Remains Colored (Unreacted Bromine) | 1. Incomplete Reaction: The reaction may not have gone to completion due to factors mentioned in "Low or No Product Formation". 2. Insufficient Mixing: Poor stirring can lead to localized areas of high bromine concentration and unreacted starting material elsewhere. | 1. Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature. 2. Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. |
| Difficult Purification | 1. Similar Boiling Points of Byproducts: Polyhalogenated acetones can have close boiling points, making fractional distillation challenging. 2. Thermal Instability: Haloacetones can be thermally labile and may decompose upon heating during distillation. 3. Product is a Lachrymator: The volatile and irritant nature of the product and byproducts makes handling and purification hazardous. | 1. Vacuum Distillation: Use vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition. 2. Chromatography: Consider column chromatography for small-scale purifications to separate products with similar boiling points. 3. Proper PPE and Ventilation: All purification steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For highly volatile and lachrymatory compounds, a respirator may be necessary. |
| Product Darkens on Storage | 1. Decomposition: Halogenated acetones can be unstable and decompose over time, especially when exposed to light or impurities. 2. Presence of Acidic Impurities: Residual acid from the synthesis can catalyze decomposition. | 1. Store in a Cool, Dark Place: Store the purified product in a tightly sealed container in a refrigerator or freezer, protected from light. 2. Neutralize and Dry Thoroughly: During the work-up, ensure all acidic components are neutralized. Dry the final product thoroughly before storage. Chloroacetone can be stabilized with calcium carbonate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: While a specific, optimized protocol is not widely published, the most plausible synthetic route is the acid-catalyzed bromination of chloroacetone. This is based on the known reactivity of ketones towards halogenation, where the bromination of bromoacetone is known to yield 1,1-dibromoacetone.[4]
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts are likely to be other halogenated acetones. These can include monobrominated chloroacetone (if the reaction is incomplete), tribrominated chloroacetone (from over-bromination), and potentially other isomers. The formation of di- and tribrominated products is a common issue in the bromination of acetone.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction, identifying the product, and detecting byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the structure of the final product.
Q4: What safety precautions are critical when working with this compound and other haloacetones?
A4: Halogenated acetones are potent lachrymators and are toxic. All experimental work must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to their irritating nature, avoiding inhalation of vapors is crucial.
Q5: How can I quench the reaction effectively?
A5: The reaction can be quenched by pouring the reaction mixture into a cold, aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This will consume any unreacted bromine. Subsequent neutralization with a base like sodium bicarbonate will remove the acid catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on established principles of ketone halogenation. Optimization may be required to achieve desired yields and purity.
Materials and Equipment:
-
Chloroacetone
-
Bromine
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve chloroacetone (1.0 eq) in dichloromethane. Add a catalytic amount of glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (2.0 eq) in dichloromethane to the dropping funnel. Add the bromine solution dropwise to the stirred chloroacetone solution at room temperature. The rate of addition should be controlled to maintain a pale orange color in the reaction mixture.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Work-up: Once the reaction is complete (as indicated by the consumption of chloroacetone), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₃Br₂ClO |
| Molecular Weight | 250.32 g/mol |
| Appearance | Expected to be a colorless to yellow liquid |
| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg |
| Density | 2.2 ± 0.1 g/cm³ |
Table 2: Suggested Reaction Conditions for Optimization
| Parameter | Range to Investigate | Rationale |
| Temperature | Room Temperature to 60°C | Balancing reaction rate with selectivity. |
| Bromine to Chloroacetone Ratio | 1.8:1 to 2.2:1 | Optimizing for complete dibromination while minimizing over-bromination. |
| Catalyst Loading | 0.01 to 0.1 equivalents | Ensuring sufficient catalysis without promoting side reactions. |
| Reaction Time | 1 to 24 hours | Determining the time required for optimal conversion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Minimizing Polyhalogenated Byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of polyhalogenated byproducts during chemical syntheses.
Troubleshooting Guide
This guide addresses specific issues encountered during halogenation experiments, offering potential causes and solutions to prevent the formation of undesired polyhalogenated products.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of di-, tri-, or other polyhalogenated products (Over-halogenation) | 1. Excessive Halogenating Agent: Using a stoichiometric excess of the halogenating reagent. 2. High Reactivity of Substrate: The starting material is highly activated towards electrophilic substitution. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting material. 4. High Reaction Temperature: Increased temperature can lead to reduced selectivity.[1] 5. Inadequate Mixing: Poor agitation can create localized areas of high halogen concentration. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent. Consider the slow, dropwise addition of the reagent to maintain a low concentration throughout the reaction. 2. Substrate Deactivation: If possible, temporarily install a deactivating group on the substrate to reduce its reactivity. 3. Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired monohalogenated product is formed. 4. Temperature Optimization: Conduct the reaction at a lower temperature. Many halogenation reactions can be effectively carried out at 0 °C or even lower. 5. Improve Agitation: Ensure efficient stirring throughout the reaction. |
| Poor Regioselectivity (Halogenation at undesired positions) | 1. Incorrect Choice of Halogenating Agent: Different halogenating agents exhibit different selectivities. For instance, bromine is generally more selective than chlorine in radical halogenations.[2] 2. Inappropriate Catalyst: The use of a Lewis acid catalyst can promote halogenation on aromatic rings when side-chain halogenation is desired. 3. Solvent Effects: The polarity of the solvent can influence the selectivity of the halogenation reaction.[3] | 1. Select the Appropriate Reagent: For radical halogenations, consider using N-Bromosuccinimide (NBS) for allylic or benzylic bromination, which can provide higher selectivity than elemental bromine. For aromatic halogenation, the choice of halogen and catalyst is crucial for directing the substitution. 2. Catalyst Selection: For side-chain halogenation of alkylarenes, use radical initiators (e.g., AIBN, benzoyl peroxide) and light, while avoiding Lewis acids. For aromatic halogenation, a Lewis acid like FeCl₃ or AlCl₃ is typically required.[4] 3. Solvent Optimization: Experiment with different solvents to find the optimal conditions for your desired regioselectivity. Non-polar solvents are often preferred for radical reactions. |
| Reaction Stalls or Proceeds Very Slowly | 1. Insufficiently Reactive Halogenating Agent: The chosen reagent may not be electrophilic enough to react with the substrate. 2. Deactivated Substrate: The starting material may be too electron-poor to undergo electrophilic halogenation. 3. Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the reaction rate. | 1. Use a More Reactive Reagent or Catalyst: For aromatic halogenations, a Lewis acid catalyst is often necessary to activate the halogen.[4] In some cases, a more potent halogenating agent may be required. 2. Increase Activating Character of Substrate: If feasible, modify the substrate to include activating groups. 3. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. |
| Difficulty Removing Byproducts (e.g., Succinimide (B58015) from NBS reactions) | 1. Byproduct Properties: The physical properties of the byproduct (e.g., solubility) can make it difficult to separate from the desired product. | 1. Aqueous Workup: Succinimide, a common byproduct of NBS reactions, has some water solubility. Washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate can help remove it. 2. Filtration: In non-polar solvents, succinimide is often insoluble and can be removed by filtration. 3. Chromatography: Column chromatography is an effective method for separating the desired product from byproducts. |
Frequently Asked Questions (FAQs)
Q1: How can I favor monohalogenation over polyhalogenation?
A1: To favor monohalogenation, you should carefully control the stoichiometry of the halogenating agent, typically using a 1:1 ratio or a slight excess of the substrate.[1] Slow addition of the halogenating agent to the reaction mixture can also help maintain a low concentration of the halogen, thereby reducing the likelihood of multiple substitutions. Monitoring the reaction and stopping it once the starting material is consumed is also crucial.
Q2: What is the role of a Lewis acid in aromatic halogenation?
A2: In electrophilic aromatic halogenation, a Lewis acid (e.g., FeCl₃, AlBr₃) is used as a catalyst to increase the electrophilicity of the halogen.[4] It polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. This is necessary because halogens like bromine and chlorine are not electrophilic enough on their own to react with a stable aromatic system.[4]
Q3: Why is bromine more selective than chlorine in radical halogenation of alkanes?
A3: Bromine is less reactive and more selective than chlorine in radical halogenation reactions.[2] This is due to the Hammond postulate, which states that the transition state of an endothermic reaction step will resemble the products. The hydrogen abstraction step in bromination is endothermic, so the transition state resembles the resulting radical. This means that the stability of the radical intermediate has a greater influence on the activation energy, leading to a strong preference for the formation of the most stable (e.g., tertiary) radical. In contrast, the hydrogen abstraction step in chlorination is exothermic, and the transition state is more reactant-like, making it less sensitive to the stability of the radical intermediate.
Q4: Can I use iodine for electrophilic aromatic substitution?
A4: Direct iodination of aromatic rings with I₂ is generally an endothermic and slow process.[4] To achieve iodination, an oxidizing agent, such as nitric acid, is typically required to convert iodine into a more powerful electrophilic species.[3]
Q5: What are some "greener" alternatives to traditional halogenating agents?
A5: To move towards more environmentally friendly processes, you can consider using N-halosuccinimides (NBS, NCS) as they are solids and easier to handle than gaseous or liquid elemental halogens.[5] Oxidative halogenation using alkali metal halides in the presence of an oxidant is another approach. Biohalogenation, employing enzymes, and electrochemical methods are also emerging as greener alternatives.
Data Presentation
Table 1: Relative Selectivity of Radical Halogenation of 2-Methylpropane at 25 °C
| Halogen | Product | Relative Amount |
| Chlorine | 1-chloro-2-methylpropane | 63% |
| 2-chloro-2-methylpropane | 37% | |
| Bromine | 1-bromo-2-methylpropane | Trace |
| 2-bromo-2-methylpropane | >99% |
This table illustrates the higher selectivity of bromine for the tertiary C-H bond compared to chlorine.
Table 2: Regioselectivity of Monobromination of Toluene
| Reaction Conditions | ortho-bromotoluene | meta-bromotoluene | para-bromotoluene |
| Br₂ / FeBr₃, 25 °C | 33% | <1% | 67% |
| NBS / light, CCl₄ | Minor | Minor | Major (benzylic bromination) |
This table demonstrates how the choice of reagents and conditions can dramatically alter the regioselectivity of bromination.
Experimental Protocols
Protocol 1: Controlled Monobromination of Acetanilide (B955) using N-Bromosuccinimide (NBS)
This protocol describes a method for the selective monobromination of an activated aromatic ring.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Stir bar and magnetic stir plate
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a round-bottom flask with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of NBS in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice water with stirring.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified 4-bromoacetanilide.
Protocol 2: Analysis of Halogenated Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of a reaction mixture to identify and quantify halogenated byproducts.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction. For example, dilute the aliquot with water and extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the sample to a suitable volume.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
GC Column: A non-polar column (e.g., DB-5ms) is often suitable.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: A wide mass range (e.g., 40-500 amu) to detect a variety of potential byproducts.
Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and any byproducts by comparing their mass spectra to a library (e.g., NIST).
-
The number of halogen atoms in a byproduct can often be inferred from the isotopic pattern in its mass spectrum.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
References
Technical Support Center: Scalable Synthesis of 1,1-Dibromo-3-chloroacetone
Disclaimer: The following information is intended for experienced researchers, scientists, and drug development professionals in a controlled laboratory setting. 1,1-Dibromo-3-chloroacetone is a hazardous chemical and should be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls. All experimental work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before handling this compound or any of the reagents involved in its synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions for the scalable synthesis of this compound. The information is based on established principles of halogenation of ketones and related documented procedures for similar compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts (e.g., over-halogenation, side-chain reactions). - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Carefully control the stoichiometry of the halogenating agents. - Optimize reaction temperature and time to favor the desired product. - Employ efficient extraction and purification methods. Consider recycling unreacted starting materials if possible[1][2]. |
| Formation of Polyhalogenated Byproducts | - Excess of halogenating agent. - Reaction temperature is too high. | - Use a precise molar equivalent of the halogenating agent. - Add the halogenating agent portion-wise to maintain a low concentration in the reaction mixture. - Maintain a lower reaction temperature to improve selectivity. |
| Product Decomposition During Purification | - Thermal instability of the product. - Presence of acidic or basic impurities. | - Use vacuum distillation for purification to lower the boiling point and minimize thermal stress. - Neutralize the crude product mixture before distillation. - Consider alternative purification methods like column chromatography on silica (B1680970) gel. |
| Inconsistent Results Between Batches | - Variability in raw material quality. - Poor control over reaction parameters. - Inconsistent workup procedures. | - Ensure the purity of starting materials and reagents. - Strictly control reaction parameters such as temperature, addition rate, and stirring speed. - Standardize all workup and purification steps. |
| Difficult Separation of Product from Byproducts | - Similar boiling points or polarities of the product and impurities. | - Employ fractional distillation with a high-efficiency column. - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or impurities to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic approach involves a multi-step process. First, the selective bromination of acetone (B3395972) can yield 1,3-dibromoacetone[1][2]. Subsequent reaction with a chloride source can then introduce the chlorine atom. Achieving the 1,1-dibromo substitution pattern can be challenging and may require specific reaction conditions or alternative starting materials. Direct chlorination of acetone is known to produce 1,1-dichloroacetone (B129577) as a major product, suggesting that sequential halogenation strategies need careful control[3].
Q2: How can I minimize the formation of symmetrical 1,3-dihalogenated isomers?
A2: The formation of symmetrical vs. unsymmetrical dihalogenated acetones is influenced by the reaction conditions. The use of specific catalysts and careful control of the addition of halogenating agents can influence the substitution pattern. For instance, in the preparation of 1,3-dichloroacetone, an iodine-containing promoter is used to favor the 1,3-isomer[3]. Similar strategies might be adaptable for the synthesis of this compound.
Q3: What are the recommended purification methods for this compound?
A3: Purification can be challenging due to the reactivity and potential thermal instability of halogenated acetones. Vacuum distillation is often preferred to reduce the boiling point and prevent decomposition. Crystallization is another potential method for purification[1][2]. Column chromatography can also be employed, but care must be taken to choose a suitable stationary phase and eluent to avoid product degradation.
Q4: What are the key safety precautions when working with halogenated acetones?
A4: Halogenated acetones are lachrymatory agents and are toxic[4]. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eyewash and shower should be readily accessible. It is also important to be aware of the potential for the formation of explosive sludge upon storage, and stabilization with agents like calcium carbonate or water may be necessary[5].
Q5: Can unreacted starting materials be recycled?
A5: Yes, in scalable synthesis, recycling unreacted starting materials and intermediates is economically and environmentally beneficial. For instance, in related syntheses, unreacted 1,3-dibromoacetone (B16897) and the intermediate 1-bromo-3-chloroacetone can be recovered from the purification process and recycled to increase the overall conversion[1][2].
Quantitative Data Summary
The following table summarizes reaction conditions and product distributions from related syntheses of halogenated acetones, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Synthesis of 1,3-Dichloroacetone from 1,3-Dibromoacetone [1][6]
| Chloride Source | Molar Ratio (Chloride:Dibromoacetone) | Temperature (°C) | Time (min) | Solvent | % 1,3-Dibromoacetone | % 1-Bromo-3-chloroacetone | % 1,3-Dichloroacetone |
| NaCl | 5:1 | 80 | 10 | Water | 26.0 | 33.1 | 40.9 |
| NaCl | 10:1 | 80 | 10 | Water | Not specified | Not specified | Not specified |
| NaCl | Not specified | 60 | 5 | Water | 39.6 | 48.1 | 12.3 |
| NaCl | Not specified | 60 | 5 | Water | 12.1 | 47.0 | 40.9 |
| KCl | Not specified | 60 | 10 | Water | 0 | 1.1 | 98.9 |
| CaCl₂·2H₂O | Not specified | 60 | 60 | Methanol | 0 | 1.7 | 89.6 |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of halogenated acetones, which may be adapted for the synthesis of this compound. This is a hypothetical procedure and must be thoroughly evaluated and optimized for safety and efficacy in a controlled laboratory setting.
Step 1: Synthesis of a Dibromoacetone Intermediate (Illustrative)
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add acetone and a suitable solvent (e.g., water, acetic acid)[5].
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C)[1].
-
Slowly add bromine from the dropping funnel while maintaining vigorous stirring. The addition rate should be controlled to prevent the accumulation of unreacted bromine.
-
After the addition is complete, continue stirring at the reaction temperature until the reaction is complete, as monitored by GC or TLC.
-
Cool the reaction mixture and proceed with the workup, which may involve dilution with water, neutralization, and extraction with an organic solvent.
Step 2: Chlorination of the Dibromoacetone Intermediate (Illustrative)
-
In a reaction vessel, dissolve the crude dibromoacetone intermediate in a suitable solvent[1][6].
-
Add a chloride source, such as sodium chloride, potassium chloride, or calcium chloride, in a specific molar ratio[1][6].
-
Heat the mixture with stirring to the desired temperature for a specified time, as optimized for the reaction[1][6].
-
Monitor the progress of the reaction by GC or TLC to determine the conversion to the desired product.
-
Upon completion, cool the mixture and perform an extractive workup to isolate the crude product.
Step 3: Purification
-
Dry the crude product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting oil or solid by vacuum distillation or recrystallization[1][2]. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 2. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 3. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 4. Bromoacetone - Wikipedia [en.wikipedia.org]
- 5. Preparation of Cloroacetone and Bromoacetone [erowid.org]
- 6. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3-chloroacetone. It specifically addresses the removal of isomeric impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in a synthesis of this compound?
A1: The synthesis of this compound, which typically involves the halogenation of acetone (B3395972) or a related precursor, can lead to the formation of several positional isomers. The most probable isomeric impurity is 1,3-Dibromo-1-chloroacetone . Other potential impurities, though generally less common, could include other arrangements of the bromine and chlorine atoms on the acetone backbone. The formation of these isomers is often a result of the reaction conditions, such as the specific halogenating agents used, temperature, and reaction time.
Q2: Why is it crucial to remove isomeric impurities?
A2: For applications in research and drug development, the purity of a reagent is paramount. Isomeric impurities can lead to the formation of unintended side products in subsequent reactions, complicate the purification of the desired product, and potentially exhibit different biological activities or toxicities. This can compromise the reliability and reproducibility of experimental results.
Q3: What are the primary methods for separating this compound from its isomers?
A3: The two most effective methods for separating isomeric impurities from this compound are fractional distillation and recrystallization . The choice between these methods will depend on the physical properties of the isomers (specifically the difference in their boiling points and solubilities in various solvents) and the scale of the purification.
Q4: How can I analyze the purity of my this compound sample and monitor the purification process?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for this purpose. It allows for the separation of the different isomers and their identification based on their mass spectra. By analyzing samples before and after each purification step, you can assess the effectiveness of the separation.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers during fractional distillation.
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. This provides more surface area for repeated vaporization-condensation cycles, enhancing separation.
-
-
Possible Cause 2: Distillation rate is too high.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second for the collected distillate is generally recommended. This allows for proper equilibrium to be established between the liquid and vapor phases within the column.
-
-
Possible Cause 3: Insufficient reflux ratio.
-
Solution: For columns equipped with a reflux head, increase the reflux ratio. A higher reflux ratio (more vapor returned to the column than is collected) improves separation but increases the distillation time.
-
-
Possible Cause 4: Small difference in boiling points.
-
Solution: If the boiling points of the isomers are very close, atmospheric distillation may not be sufficient. Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and may increase the boiling point difference between the isomers, facilitating better separation.
-
Problem: The compound is decomposing during distillation.
-
Possible Cause: High distillation temperature.
-
Solution: Halogenated ketones can be thermally unstable. Perform the distillation under vacuum to lower the boiling point and minimize thermal decomposition. Ensure the heating mantle is not set to an excessively high temperature.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Gradual cooling encourages the formation of well-defined crystals rather than an oil.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as hexane/acetone or ethanol/water, can sometimes be effective. The second solvent (anti-solvent) should be one in which the compound is poorly soluble.
-
Problem: Low recovery of the purified product.
-
Possible Cause 1: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals.
-
-
Possible Cause 2: Too much solvent was used for recrystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₃H₃Br₂ClO | 250.32 | 236.0[1] |
| 1,3-Dibromo-1-chloroacetone | C₃H₃Br₂ClO | 250.32 | Not available |
Experimental Protocols
Protocol 1: Fractional Distillation for Removal of Isomeric Impurities
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a stir bar in the round-bottom flask.
-
Ensure all joints are properly sealed. For vacuum distillation, use appropriate vacuum-rated glassware and a vacuum pump with a pressure gauge.
-
-
Procedure:
-
Charge the round-bottom flask with the impure this compound. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input.
-
Collect fractions in separate receiving flasks. The initial fraction will likely be enriched in the lower-boiling point components.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. A gradual increase in temperature suggests a mixture is distilling.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired isomer.
-
Analyze each fraction by GC-MS to determine its composition.
-
Combine the fractions that contain the purified this compound.
-
Protocol 2: Recrystallization for Removal of Isomeric Impurities
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure this compound.
-
Add a few drops of a test solvent (e.g., ethanol, hexane, or a mixture such as hexane/acetone) and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate until the compound just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
-
Analyze the purity of the crystals and the mother liquor by GC-MS.
-
Protocol 3: GC-MS Analysis of Isomeric Purity
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for separating halogenated compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
Determine the relative percentage of each isomer by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation of isomers.
References
Technical Support Center: Quenching Procedures for Reactions Involving 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3-chloroacetone. The following information is designed to address specific issues that may be encountered during the quenching and work-up of reactions involving this highly reactive α-haloketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching reactions involving this compound?
A1: this compound is a highly electrophilic and reactive compound. Key concerns during quenching include:
-
Incomplete Quenching: Failure to completely neutralize the reactive ketone can lead to side reactions during work-up and purification, reducing yield and purity.
-
Product Degradation: The desired product may be sensitive to the quenching conditions (e.g., pH, temperature), leading to decomposition.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement, a common side reaction.
-
Elimination Reactions: Strong bases can also promote the elimination of HBr or HCl, leading to the formation of α,β-unsaturated ketones.
-
Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the halogen atoms.
Q2: What are some common quenching agents for reactions with this compound?
A2: The choice of quenching agent depends on the reaction conditions and the stability of the desired product. Common strategies include:
-
Aqueous Solutions: Water or brine can be used to quench reactions and wash the organic layer. However, care must be taken to control the pH.
-
Reducing Agents: A solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) can be effective. These reagents can form adducts with the ketone, rendering it inactive. One patent describes the use of sodium bisulfite to form an adduct with 1,3-dibromoacetone (B16897) for isolation purposes.[1][2]
-
Weak Bases: A dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts without promoting significant degradation.
-
Tertiary Amines: Triethylamine (B128534) (Et₃N) is sometimes used as a base in reactions involving α-haloketones. For work-up, washing with a dilute acid (e.g., 1N HCl) can remove excess triethylamine by forming the water-soluble hydrochloride salt.[3]
Q3: How can I minimize the risk of Favorskii rearrangement during quenching?
A3: To minimize the Favorskii rearrangement, it is crucial to avoid the use of strong, non-nucleophilic bases during the quench. If a basic quench is necessary, a weak, non-nucleophilic base should be used, and the temperature should be kept low.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product After Quenching and Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Quenching | - Ensure thorough mixing of the quenching agent with the reaction mixture. - Increase the concentration or volume of the quenching agent. - Allow for a sufficient quenching time before proceeding with the work-up. |
| Product Degradation | - If the product is acid-sensitive, use a neutral or mildly basic quench (e.g., saturated NaHCO₃ solution). - If the product is base-sensitive, use a neutral or mildly acidic quench (e.g., dilute citric acid or saturated NH₄Cl solution). - Perform the quench and work-up at a lower temperature (e.g., 0 °C). |
| Favorskii Rearrangement | - Avoid strong bases for quenching. - Use a non-basic aqueous quench if possible. - If a base is required to neutralize acid, use a weak, non-nucleophilic base like NaHCO₃. |
| Emulsion Formation | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions During Quench | - Analyze the impurities to identify potential side products (e.g., Favorskii rearrangement products, elimination products). - Adjust the quenching conditions (reagent, temperature, pH) to disfavor the formation of these side products. |
| Hydrolysis of Halogens | - Minimize contact time with aqueous solutions, especially under strongly acidic or basic conditions. - Use anhydrous solvents for extraction where possible. |
| Residual Quenching Agent | - If using a basic quenching agent like triethylamine, wash the organic layer with dilute acid.[3] - If using an acidic quenching agent, wash with a dilute base. - Ensure thorough washing with water and brine to remove any water-soluble reagents. |
Experimental Protocols
Protocol 1: General Aqueous Quenching Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold deionized water or a saturated aqueous solution of sodium chloride (brine) to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Sodium Bisulfite Quenching
-
Prepare a fresh saturated aqueous solution of sodium bisulfite.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. The formation of a white precipitate (the bisulfite adduct) may be observed.[4]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add water and a suitable organic solvent.
-
Separate the layers. The bisulfite adduct should be in the aqueous layer.[4]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Note: The reactivity of this compound with sodium bisulfite may vary, and this procedure may need optimization.
Visualizations
Caption: General experimental workflow for quenching and work-up of reactions involving this compound.
Caption: A logical flowchart for troubleshooting common issues during the quenching of reactions with this compound.
References
- 1. EP1758843A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 2. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
Technical Support Center: Work-up Procedures for Reactions with 1,1-Dibromo-3-chloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3-chloroacetone. The following information is designed to address specific issues that may be encountered during the experimental work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Safety First: this compound is a lachrymatory agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] All waste containing this reagent must be disposed of as hazardous waste according to institutional and local regulations.[3][4]
Q1: My reaction mixture has a persistent yellow or brown color after the reaction is complete. How do I remove the color?
A1: A persistent color in the reaction mixture often indicates the presence of unreacted bromine or iodine-containing byproducts.
-
Troubleshooting Steps:
-
Quenching with Sodium Thiosulfate (B1220275): During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[5] This will reduce elemental halogens to colorless halide salts. The organic layer should become colorless. If the color persists, you may need to stir the biphasic mixture vigorously for 10-15 minutes.[5]
-
Sodium Bisulfite Wash: A wash with a 5-10% aqueous solution of sodium bisulfite (NaHSO₃) can also be effective in quenching residual halogens.
-
Activated Carbon: If the color is due to polymeric byproducts, treatment with a small amount of activated carbon followed by filtration through celite may be effective. Use this method with caution as it can also adsorb your desired product.
-
Q2: I am having trouble separating the organic and aqueous layers during extraction. What should I do?
A2: Emulsion formation is a common issue when working with polar, halogenated compounds.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions and decrease the solubility of organic compounds in the aqueous phase.
-
Change of Solvent: If emulsions persist, consider adding a small amount of a different organic solvent. For example, if you are using diethyl ether, adding some ethyl acetate (B1210297) or dichloromethane (B109758) can alter the polarity and help break the emulsion.
-
Filtration: In severe cases, filtering the entire mixture through a pad of celite or glass wool can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.
-
Q3: I suspect my product is partially soluble in the aqueous layer. How can I improve my extraction efficiency?
A3: this compound and its products can have some water solubility, especially if they are polar.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Three extractions are typically sufficient to recover most of the product.
-
"Salting Out": As mentioned above, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.
-
Solvent Choice: For highly polar products, consider using a more polar extraction solvent like ethyl acetate or a mixture of chloroform (B151607) and isopropanol.[6]
-
Q4: How do I quench the reaction if I have used a strong base, like an alkoxide, for a Favorskii rearrangement?
A4: When using a strong base, it is crucial to neutralize it carefully to avoid unwanted side reactions.
-
Troubleshooting Steps:
-
Acidic Quench: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C to neutralize the alkoxide.[5][7] This is a mildly acidic quench that is less likely to cause degradation of sensitive products compared to stronger acids.
-
Dilute Acid: Alternatively, you can use a dilute solution of a non-oxidizing acid like 1M HCl or 1M H₂SO₄, added dropwise at low temperature, while carefully monitoring the pH.
-
Monitoring pH: Use pH paper to ensure the aqueous layer is neutral or slightly acidic (pH 6-7) before proceeding with the extraction.
-
Q5: What are some common byproducts I might encounter and how can I remove them?
A5: Besides unreacted starting material, you may encounter byproducts from side reactions.
-
Common Byproducts and Removal Strategies:
-
Haloform Reaction Products: If a strong base is used, a haloform reaction can occur, leading to the formation of bromoform (B151600) (CHBr₃) or chloroform (CHCl₃) and carboxylate salts. These can typically be removed by aqueous extraction and subsequent purification of the desired product.
-
Elimination Products: α,α'-Dihaloketones can undergo elimination in the presence of a base to form α,β-unsaturated carbonyl compounds.[8] These can often be separated by column chromatography.
-
1-Bromo-3-chloroacetone: This can be a byproduct from the synthesis of 1,3-dibromoacetone, a potential precursor.[9] It can be carried through and may need to be separated by chromatography.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 1578-18-3 | C₃H₃Br₂ClO | 250.32 | 236.0 ± 25.0 at 760 mmHg[10] | 2.2 ± 0.1[10] |
| Chloroacetone | 78-95-5 | C₃H₅ClO | 92.52 | 119 | 1.15 (20 °C) |
| 1-Bromo-3-chloro-2-propanone | 53535-68-5 | C₃H₄BrClO | 171.42 | - | - |
| 1,1,3-Tribromo-3-chloroacetone | 55716-01-3 | C₃H₂Br₃ClO | 329.21 | - | - |
Table 2: Solubility Data
| Compound | Water Solubility | Organic Solvent Solubility |
| This compound | Sparingly soluble | Soluble in many common organic solvents. |
| Chloroacetone | 10 g/100 mL (20 °C) | Miscible with acetone, chloroform, diethyl ether, ethanol, methanol (B129727). |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly add a quenching solution (e.g., saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, or water) dropwise with vigorous stirring. Be cautious of any gas evolution or exotherm.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water if necessary.
-
Washing:
-
Wash the organic layer sequentially with:
-
1M HCl (if the reaction mixture is basic).
-
Saturated aqueous NaHCO₃ (if the reaction mixture is acidic).
-
Saturated aqueous Na₂S₂O₃ (if residual halogen color is present).
-
Saturated aqueous NaCl (brine) to aid in layer separation and remove dissolved water.
-
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica (B1680970) gel TLC plates (e.g., silica gel 60 F₂₅₄).
-
Solvent System: A common starting solvent system is a mixture of hexane (B92381) and ethyl acetate. The ratio can be adjusted based on the polarity of the product. For more polar compounds, a system of dichloromethane and methanol might be necessary.[11][12]
-
Spotting: Dissolve a small sample of the reaction mixture in a suitable solvent and spot it on the TLC plate. Also spot the starting material for comparison.
-
Development: Develop the TLC plate in a chamber saturated with the chosen solvent system.
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm). Many conjugated compounds will appear as dark spots.
-
Staining:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized.
-
p-Anisaldehyde stain: This stain is effective for visualizing aldehydes, ketones, and alcohols.
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.
-
-
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 10. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 1,1-Dibromo-3-chloroacetone during purification
Welcome to the technical support center for 1,1-Dibromo-3-chloroacetone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and handling of this compound, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of this compound?
A1: this compound, like other α-halo ketones, is susceptible to decomposition. The primary degradation pathway involves the elimination of hydrogen bromide (HBr), which can be catalyzed by heat, light, bases, and certain metals. This elimination can lead to the formation of unsaturated species that may subsequently polymerize, resulting in discoloration and the formation of resinous byproducts.
Q2: Are there any recommended stabilizers for storing this compound?
A2: Yes, based on literature for similar α-monohalogenated ketones, the addition of a small amount of water (approximately 0.1% w/w) can help inhibit decomposition and prevent discoloration during storage.[1] For short-term storage of solutions, it is advisable to use a non-reactive, aprotic solvent and store the solution at a low temperature (2-8 °C) in the dark. For longer-term storage, adding a small amount of a weak base like calcium carbonate (CaCO₃) at about 1% can also prevent the buildup of acidic decomposition products.
Q3: What initial signs of decomposition should I look for in my sample of this compound?
A3: The most common initial sign of decomposition is a change in color, from a colorless or pale yellow liquid to a darker yellow or brown hue. The formation of a precipitate or an increase in viscosity can also indicate polymerization of decomposition products. A sharp, acidic odor due to the liberation of HBr may also be noticeable.
Q4: Can I use common purification techniques like distillation for this compound?
A4: Yes, distillation can be used, but it must be performed with care due to the thermal lability of the compound. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress. It is also crucial to ensure the distillation apparatus is free from any basic residues or metallic contaminants that could catalyze decomposition.
Troubleshooting Guides
Issue 1: Discoloration of this compound During Purification
| Symptom | Potential Cause | Recommended Solution |
| Sample turns yellow/brown during distillation. | Thermal Decomposition: The distillation temperature is too high. | 1. Switch to vacuum distillation to lower the boiling point. 2. Ensure the heating mantle is not set to an excessively high temperature. Use a water or oil bath for more uniform heating. |
| Contamination: Presence of acidic or basic impurities. | 1. Wash the crude sample with a dilute, cold sodium bicarbonate solution, followed by a water wash before drying and distillation. 2. Ensure all glassware is thoroughly cleaned and dried. | |
| Sample darkens after purification and during storage. | Light or Air Exposure: The compound is sensitive to light and oxidation. | 1. Store the purified product in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen). 2. Add a small amount of water (0.1%) as a stabilizer.[1] |
Issue 2: Low Recovery or No Crystallization During Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | Solvent Choice: The solvent is too good at dissolving the compound even at low temperatures. | 1. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethanol/water, dichloromethane/hexane) may be effective. |
| Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Scratch the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of this compound. 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). | |
| The compound "oils out" instead of crystallizing. | High Solute Concentration/Rapid Cooling: The compound is coming out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider a different solvent with a lower boiling point. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is a general guideline and should be adapted based on the scale of the purification and the available equipment.
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize the surface area for potential decomposition.
-
Use a vacuum pump capable of reaching a pressure of at least 10 mmHg.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask gently using a water or oil bath.
-
Monitor the temperature of the vapor and the head of the distillation column.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. Note: The exact boiling point will depend on the pressure.
-
Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
-
Stabilization:
-
To the collected, purified product, add 0.1% (w/w) of deionized water to inhibit decomposition during storage.[1]
-
Illustrative Distillation Data (Hypothetical)
| Pressure (mmHg) | Observed Boiling Point (°C) | Purity (GC-MS, %) | Recovery (%) |
| 760 (Atmospheric) | ~190 (with decomposition) | 85 | 60 |
| 10 | 85-90 | >98 | 85 |
| 5 | 70-75 | >99 | 90 |
Visual Guides
Decomposition Pathway of this compound
Caption: Proposed decomposition pathway of this compound.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Purification
Caption: A logical flowchart for troubleshooting common purification issues.
References
Catalyst selection for the selective synthesis of 1,1-Dibromo-3-chloroacetone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective synthesis of 1,1-Dibromo-3-chloroacetone. As there is no established, direct published protocol for this specific mixed haloacetone, this guide focuses on potential synthetic strategies, catalyst selection, and troubleshooting common challenges encountered during the development of a selective synthesis.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, published protocol for the selective synthesis of this compound?
A1: Currently, there is no widely published, standard protocol specifically for the selective synthesis of this compound. The synthesis of this mixed haloacetone presents significant challenges in achieving regioselectivity. This guide provides potential synthetic routes and troubleshooting advice based on established principles of ketone halogenation.
Q2: What are the primary challenges in synthesizing this compound?
A2: The main challenges include:
-
Regioselectivity: Directing the bromine and chlorine atoms to the desired positions on the acetone (B3395972) backbone.
-
Over-halogenation: Preventing the formation of tri- and tetra-halogenated byproducts.[1]
-
Mixture of Isomers: Avoiding the formation of other isomers, such as 1,3-dibromo-1-chloroacetone.
-
Purification: Separating the desired product from a complex mixture of starting materials, byproducts, and isomers.
Q3: How do reaction conditions (acidic vs. basic) influence the halogenation of unsymmetrical ketones?
A3: The pH of the reaction medium is a critical factor in determining the position of halogenation on an unsymmetrical ketone:
-
Acidic Conditions: Halogenation proceeds via an enol intermediate. The reaction is catalyzed by acid and typically results in the halogenation of the more substituted alpha-carbon. Each subsequent halogenation is generally slower than the first because the electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation.[2]
-
Basic Conditions: Halogenation occurs through an enolate intermediate. The reaction is base-catalyzed, and the halogen is introduced at the less sterically hindered alpha-carbon. Subsequent halogenations are faster because the inductive effect of the halogen increases the acidity of the remaining alpha-hydrogens.[2]
Q4: What are the potential starting materials for the synthesis of this compound?
A4: The most plausible starting materials are chloroacetone (B47974) or 1,1-dibromoacetone (B6598254). The choice of starting material will dictate the subsequent halogenation strategy.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are proposed for the synthesis of this compound.
Caption: Proposed synthetic routes to this compound.
Troubleshooting Guides
Route A: Selective Chlorination of 1,1-Dibromoacetone
This route involves the synthesis of 1,1-dibromoacetone followed by a selective chlorination of the remaining methyl group.
Q: Low or no conversion of 1,1-dibromoacetone to the desired product.
A:
-
Catalyst Choice: The choice of catalyst is crucial. For chlorination of ketones, consider using N-chlorosuccinimide (NCS) with an acid catalyst such as p-toluenesulfonic acid or a Lewis acid. Alternatively, a system using an oxone-halide may provide a source of electrophilic chlorine.[3]
-
Reaction Temperature: Insufficient temperature may lead to a slow reaction rate. Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Chlorinating Agent: If NCS is ineffective, consider using sulfuryl chloride (SO2Cl2) or chlorine gas, although these are less selective and require careful handling.
Q: Formation of multiple chlorinated byproducts.
A:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use slightly less than one equivalent to minimize over-chlorination.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction as soon as a significant amount of the desired product has formed, before over-chlorination becomes prevalent. Lowering the reaction temperature may also improve selectivity.
Q: Difficulty in purifying the final product.
A:
-
Chromatography: Due to the similar polarities of the starting material and the product, purification by column chromatography may be challenging. Consider using a high-resolution column and a carefully selected eluent system.
-
Distillation: Fractional distillation under reduced pressure might be a viable option if the boiling points of the components are sufficiently different. Haloacetones can be thermally unstable, so vacuum distillation is recommended.
Route B: Selective Dibromination of Chloroacetone
This route starts with chloroacetone and aims to selectively introduce two bromine atoms onto the methyl group.
Q: Bromination occurs on the chloromethyl group instead of the methyl group.
A:
-
Reaction Conditions: To favor bromination on the less substituted methyl group, basic conditions are generally preferred.[2] However, this can also promote the haloform reaction. A carefully selected weak base or a phase-transfer catalyst might provide the necessary selectivity.[4] Acid-catalyzed bromination will likely favor the chloromethyl position, which is undesirable.
Q: A mixture of mono-, di-, and tri-brominated products is formed.
A:
-
Control of Stoichiometry: Precise control of the amount of brominating agent is essential. Use two equivalents of bromine or a brominating agent like N-bromosuccinimide (NBS).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and improve selectivity.
-
Temperature Control: Keep the reaction temperature low to moderate to disfavor over-bromination.
Q: The haloform reaction is a significant side reaction.
A:
-
Choice of Base: Strong bases like sodium hydroxide (B78521) will promote the haloform reaction.[1][2] Consider using a milder, non-nucleophilic base or a heterogeneous basic catalyst.
-
Aprotic Solvent: Performing the reaction in an aprotic solvent may suppress the haloform reaction, which typically involves cleavage by water or hydroxide.
Catalyst and Reagent Selection Data
The following tables summarize catalysts and reagents used in the synthesis of the precursor molecules, chloroacetone and dibromoacetone.
Table 1: Catalyst and Reagent Data for Chloroacetone Synthesis
| Starting Material | Chlorinating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetone | Chlorine Gas | Pyridine (as catalyst) | - | 130-170 | High | [5] |
| Acetone | Diketene/Chlorine | - | - | - | - | [6] |
Table 2: Catalyst and Reagent Data for Dibromoacetone Synthesis
| Starting Material | Brominating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Product Distribution | Reference |
| Acetone | Bromine | Hydrogen Bromide | Mixture of brominated acetones | 20 | 5.0% 1,1-dibromoacetone, 69.2% 1,3-dibromoacetone | [7][8] |
| Acetone | Bromine | Acetic Acid | Water | 65 | Mixture of bromo- and dibromoacetones | [1] |
Experimental Protocols
Protocol 1: Synthesis of Chloroacetone
This protocol is adapted from general knowledge of acetone chlorination.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Reaction: Charge the flask with acetone. Begin stirring and gently heat the acetone to a low reflux.
-
Chlorination: Slowly bubble chlorine gas through the stirred acetone. Monitor the reaction temperature and control the chlorine flow to maintain a steady reaction.
-
Work-up: After the desired reaction time (monitored by GC), stop the chlorine flow and purge the system with nitrogen. The crude chloroacetone can be purified by fractional distillation.
Protocol 2: Synthesis of a Mixture of Dibromoacetones
This protocol is based on the acid-catalyzed bromination of acetone.[1]
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reaction: Charge the flask with acetone and a catalytic amount of acetic acid or hydrobromic acid.
-
Bromination: Slowly add two equivalents of bromine from the dropping funnel to the stirred acetone solution. Maintain the temperature as specified in the chosen literature procedure (e.g., 65°C).
-
Work-up: After the bromine color has disappeared, cool the reaction mixture. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of dibromoacetones can be purified by vacuum distillation or used as a crude mixture for the subsequent chlorination step.
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Bromoacetone - Wikipedia [en.wikipedia.org]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetone - Wikipedia [en.wikipedia.org]
- 7. EP1758843A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 8. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity Analysis: 1,1-Dibromo-3-chloroacetone vs. 1,3-dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1-Dibromo-3-chloroacetone and 1,3-dibromoacetone (B16897). The information presented is grounded in fundamental principles of organic chemistry and supported by general experimental observations regarding α-haloketones. This document aims to inform researchers on the nuanced differences in reactivity between these two structurally related compounds, aiding in the strategic design of synthetic pathways.
Introduction to α-Haloketone Reactivity
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This unique structural arrangement confers high reactivity to the α-carbon, making it a potent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the susceptibility of the α-carbon to nucleophilic attack, typically proceeding via an SN2 mechanism.[1]
The reactivity of α-haloketones is influenced by several factors, including the nature of the halogen (the leaving group), steric hindrance at the reaction center, and the reaction conditions. Generally, the reactivity of halogens as leaving groups in SN2 reactions follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[2][3]
Comparative Reactivity Profile
1,3-dibromoacetone possesses two primary carbons, each bonded to a bromine atom. These C-Br bonds are expected to be the primary sites of nucleophilic attack. The molecule is symmetrical, and both brominated carbons are sterically unhindered, leading to a high propensity for SN2 reactions.
This compound , on the other hand, is an unsymmetrical trihaloacetone. It features a primary carbon bonded to a chlorine atom and a primary carbon bonded to two bromine atoms. This presents multiple potential sites for nucleophilic attack with differing reactivity.
The key points of comparison are:
-
Nature of the Leaving Group: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.[2][3] Consequently, the brominated positions in both molecules are expected to be more reactive towards nucleophiles than the chlorinated position.
-
Steric Hindrance: The -CH2Br and -CH2Cl groups in both molecules are primary and thus sterically accessible for SN2 reactions. The -C(Br)2H group in this compound is also on a primary carbon, but the presence of two bromine atoms may introduce slightly more steric bulk compared to a -CH2Br group. However, this effect is generally considered minor for primary carbons.
-
Electronic Effects: The presence of multiple halogen atoms can influence the electrophilicity of the adjacent carbons through inductive effects.
Based on these principles, a qualitative assessment of the reactivity of the different positions can be made. The C-Br bonds will be more susceptible to nucleophilic substitution than the C-Cl bond.
Data Presentation
The following table summarizes the expected relative reactivity of the halogenated positions in the two compounds towards a typical nucleophile in an SN2 reaction.
| Compound | Reactive Site | Halogen Leaving Group | Expected Relative Reactivity | Rationale |
| 1,3-dibromoacetone | C1 and C3 | Bromine | High | Primary carbon with a good leaving group (Br) and low steric hindrance. |
| This compound | C1 | Bromine | High | Primary carbon with two good leaving groups (Br). The high degree of halogenation may slightly increase electrophilicity. |
| This compound | C3 | Chlorine | Moderate | Primary carbon with a poorer leaving group (Cl) compared to bromine. Expected to be significantly less reactive than the C-Br positions. |
Experimental Protocols
To empirically determine the comparative reactivity of this compound and 1,3-dibromoacetone, a competitive reaction or parallel kinetic studies can be performed. A general protocol for a comparative kinetic study using a nucleophilic substitution reaction is provided below.
Objective: To compare the rate of nucleophilic substitution of this compound and 1,3-dibromoacetone with a common nucleophile.
Materials:
-
This compound
-
1,3-dibromoacetone
-
Sodium iodide (NaI) as the nucleophile
-
Acetone (anhydrous) as the solvent
-
Standard volumetric flasks and pipettes
-
Thermostatted reaction vessel
-
HPLC or GC-MS for monitoring reaction progress
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 1,3-dibromoacetone in anhydrous acetone.
-
Prepare a stock solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.
-
-
Kinetic Run (performed separately for each substrate):
-
Equilibrate the reaction vessel containing a known volume of the sodium iodide solution to a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the haloacetone stock solution to the sodium iodide solution with vigorous stirring. The final concentrations should be equimolar for the haloacetone and sodium iodide (e.g., 0.05 M each).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of the starting haloacetone and the product(s).
-
-
Data Analysis:
-
Plot the concentration of the haloacetone versus time for each reaction.
-
Determine the initial rate of reaction for both this compound and 1,3-dibromoacetone from the slope of the concentration-time curve at t=0.
-
Alternatively, if the reaction follows second-order kinetics, plot 1/[Haloacetone] versus time to obtain a linear plot, the slope of which is the rate constant (k).
-
Compare the initial rates or the rate constants to determine the relative reactivity.
-
Expected Outcome: It is anticipated that 1,3-dibromoacetone will show a higher overall rate of substitution due to the presence of two highly reactive C-Br bonds. For this compound, the initial reaction will predominantly occur at the C1 position (C-Br bonds). The C3 position (C-Cl bond) will react at a significantly slower rate.
Visualization of Reaction Mechanisms and Workflow
The following diagrams illustrate the SN2 reaction mechanism for both compounds and the experimental workflow for the comparative reactivity study.
Caption: SN2 reaction at one of the C-Br bonds of 1,3-dibromoacetone.
Caption: Competing SN2 pathways for this compound.
Caption: Workflow for comparative kinetic analysis.
References
Comparative Reactivity Analysis of 1,1-Dibromo-3-chloroacetone and other α,α'-Dihaloketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic building blocks is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the reactivity of 1,1-dibromo-3-chloroacetone against other α,α'-dihaloketones, supported by established principles and proposed experimental frameworks for direct comparison.
The unique structural motif of α,α'-dihaloketones, possessing two electrophilic carbon centers and acidic α-hydrogens, renders them highly versatile intermediates in organic synthesis. Their reactivity is primarily governed by the nature and position of the halogen atoms, which influence their susceptibility to nucleophilic attack and propensity for rearrangement reactions. This guide will delve into the factors governing the reactivity of this compound and provide a framework for its comparison with other symmetrically and asymmetrically substituted dihaloketones.
Theoretical Reactivity Profile of this compound
This compound presents a unique case of an asymmetrically substituted α,α'-dihaloketone. Its reactivity is a composite of the distinct electronic and steric environments of the two halogenated carbon centers.
-
The α-gem-dibromomethyl group (-CBr2H): The two bromine atoms on the same carbon significantly enhance the electrophilicity of this carbon. The inductive electron-withdrawing effect of the halogens makes the attached proton more acidic and the carbon atom a potent electrophile. However, the steric bulk of the two bromine atoms may hinder the approach of nucleophiles.
-
The α'-chloromethyl group (-CH2Cl): This center is a classic α-haloketone moiety. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic substitution (SN2) reactions.
In comparison to symmetrically substituted dihaloketones like 1,3-dichloroacetone (B141476) or 1,3-dibromoacetone, the reactivity of this compound is expected to be more complex, potentially offering regioselective reaction pathways.
Comparative Reactivity in Key Transformations
The utility of α,α'-dihaloketones is often demonstrated in fundamental organic reactions such as nucleophilic substitution and the Favorskii rearrangement.
Nucleophilic Substitution Reactions
In SN2 reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl, reflecting the leaving group ability of the halide.[1] For this compound, this suggests that nucleophilic attack is more likely to occur at the carbon bearing the bromine atoms. However, the gem-dibromo substitution introduces significant steric hindrance.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution
| Compound | Structure | Predicted Relative Rate of Nucleophilic Substitution | Rationale |
| 1,3-Dichloroacetone | ClCH₂COCH₂Cl | Baseline | Reference compound with two primary α-chloro groups. |
| 1,3-Dibromoacetone | BrCH₂COCH₂Br | Faster | Bromine is a better leaving group than chlorine.[1] |
| This compound | Br₂CHCOCH₂Cl | Complex | The C-Br bond is inherently more reactive, but the gem-dibromo carbon is sterically hindered. The primary α-chloro carbon is less hindered. |
Favorskii Rearrangement
The Favorskii rearrangement of α,α'-dihaloketones typically leads to the formation of α,β-unsaturated carboxylic acid derivatives.[2] The reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate. For this compound, the initial deprotonation can occur at the carbon bearing the chlorine atom, leading to an enolate that can displace a bromine atom.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of this compound, a series of comparative experiments can be conducted. The Hantzsch thiazole (B1198619) synthesis is an excellent model reaction for this purpose.[3][4][5][6][7]
Hantzsch Thiazole Synthesis
This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. The reaction rate is dependent on the electrophilicity of the α-carbon and the leaving group ability of the halogen.
Objective: To compare the rate of thiazole formation using this compound, 1,3-dichloroacetone, and 1,3-dibromoacetone.
Materials:
-
This compound
-
1,3-Dichloroacetone
-
1,3-Dibromoacetone
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare equimolar solutions of each dihaloketone and thiourea in ethanol.
-
Initiate the reactions simultaneously in separate thermostatted vessels at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a cold solvent mixture (e.g., acetonitrile/water).
-
Analyze the quenched samples by HPLC to monitor the disappearance of the starting materials and the formation of the thiazole product.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
Data Analysis:
The initial rates can be compared to establish the relative reactivity of the dihaloketones.
Table 2: Hypothetical Comparative Kinetic Data for Hantzsch Thiazole Synthesis
| Dihaloketone | Initial Rate (mol L⁻¹ s⁻¹) | Relative Rate |
| 1,3-Dichloroacetone | k₁ | 1.0 |
| 1,3-Dibromoacetone | k₂ | > 1.0 |
| This compound | k₃ | To be determined |
Visualizing Reaction Pathways
The logical flow of a comparative reactivity study can be visualized using a DOT script.
Caption: Workflow for the comparative kinetic analysis of dihaloketones.
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Conclusion
While direct experimental data for the reactivity of this compound is limited in the current literature, its reactivity profile can be inferred from the established principles of α-haloketone chemistry. The presence of both gem-dibromo and α-chloro moieties suggests a complex reactivity that warrants further investigation. The proposed comparative experimental framework using the Hantzsch thiazole synthesis provides a robust method for quantifying the relative reactivity of this and other dihaloketones. Such studies are crucial for expanding the synthetic utility of these versatile building blocks in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. synarchive.com [synarchive.com]
Validation of 1,1-Dibromo-3-chloroacetone as a Versatile Synthon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,1-Dibromo-3-chloroacetone with established synthons, primarily symmetrical dihaloacetones, for the synthesis of heterocyclic compounds. While direct, published experimental data on the synthetic applications of this compound is limited—with most literature citing it as a disinfection byproduct[1][2][3]—this document validates its potential as a valuable synthon through a theoretical analysis of its reactivity, benchmarked against the well-documented performance of its analogs.
Introduction to α-Dihaloacetones as Key Synthons
α-Dihaloacetones, such as 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone (B16897), are powerful and versatile building blocks in organic synthesis. Their bifunctional nature, possessing two electrophilic carbon centers and a central carbonyl group, allows for the construction of a wide variety of cyclic and heterocyclic systems. These heterocycles, particularly those containing nitrogen and sulfur, are core scaffolds in many pharmaceutical agents and biologically active molecules.
Established Applications of Symmetrical Dihaloacetones
1,3-Dichloroacetone and 1,3-dibromoacetone are most notably used in the synthesis of imidazo[1,2-a]pyridines and thiazoles, two classes of compounds with significant therapeutic applications.
Synthesis of Imidazo[1,2-a]pyridines
The reaction of 1,3-dihaloacetones with 2-aminoazines or 2-aminoazoles is a well-established method for the synthesis of fused imidazole (B134444) rings. The reaction proceeds via an initial N-alkylation followed by an intramolecular condensation.
Table 1: Comparative Yields for the Synthesis of Bromomethyl-Substituted Imidazo[1,2-a]pyridines using 1,3-Dibromoacetone.
| 2-Aminopyridine (B139424) Derivative | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-(Bromomethyl)imidazo[1,2-a]pyridine | Not specified | [4] |
| 2-Amino-4-methylpyridine | 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine | Not specified | [4] |
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) to form a thiazole ring. 1,3-Dihaloacetones can be employed in this reaction to produce thiazoles with a halomethyl substituent at the 4-position.
Theoretical Validation of this compound as a Novel Synthon
While direct experimental data is scarce, the chemical structure of this compound suggests it could be a highly useful, albeit specialized, synthon.
Structural and Reactivity Analysis
This compound is an unsymmetrical dihaloacetone with three potential electrophilic sites: the carbonyl carbon, the carbon bearing two bromine atoms, and the carbon bearing one chlorine atom. The gem-dibromo group is a significantly better leaving group than the chloro group. This difference in reactivity is expected to govern the regioselectivity of its reactions with nucleophiles.
Proposed Reaction Pathways and Regioselectivity
In reactions with binucleophiles such as 2-aminopyridines or thioureas, the initial nucleophilic attack is anticipated to occur at the most electrophilic and sterically accessible carbon, which is the chloromethyl carbon. However, the subsequent cyclization step would likely involve the displacement of the more labile gem-dibromo group.
For instance, in a reaction with a 2-aminopyridine, the initial step would be the alkylation of the endocyclic nitrogen on the chloromethyl group. The subsequent intramolecular cyclization of the exocyclic amine onto the carbonyl, followed by dehydration and elimination, would lead to the formation of an imidazo[1,2-a]pyridine (B132010) with a dibromomethyl group at the 2-position.
Alternatively, initial attack at the dibromomethyl carbon, while sterically more hindered, cannot be entirely ruled out and would lead to a different regioisomer.
Comparison with Alternative Synthons
Table 2: Feature Comparison of Dihaloacetone Synthons.
| Feature | 1,3-Dichloroacetone | 1,3-Dibromoacetone | This compound (Predicted) |
| Symmetry | Symmetrical | Symmetrical | Unsymmetrical |
| Reactivity | Moderate | High | High, with differential reactivity |
| Product | Chloromethyl-substituted heterocycles | Bromomethyl-substituted heterocycles | Potentially dibromomethyl-substituted heterocycles |
| Regioselectivity | Not applicable | Not applicable | A key consideration, potentially leading to novel isomers |
| Availability | Commercially available | Commercially available | Commercially available, but less common |
Experimental Protocols
The following are established protocols for the synthesis of heterocyclic compounds using symmetrical dihaloacetones. These can serve as a starting point for the investigation of this compound as a synthon.
General Procedure for the Synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridines
A solution of the appropriate 2-aminopyridine (1 eq.) and 1,3-dibromoacetone (1.1 eq.) in anhydrous acetone (B3395972) or ethanol (B145695) is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
General Procedure for the Hantzsch Thiazole Synthesis
A mixture of 1,3-dibromoacetone (1 eq.) and thiourea (1 eq.) in ethanol is heated to reflux for several hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the 2-amino-4-(bromomethyl)thiazole.
Visualizing Reaction Pathways
The following diagrams illustrate the established and proposed reaction pathways.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Proposed reaction of this compound with 2-aminopyridine.
Conclusion
References
Unveiling the Cellular Battlefield: A Comparative Analysis of 1,1-Dibromo-3-chloroacetone and Other Disinfection Byproduct Cytotoxicity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxicity of various disinfection byproducts (DBPs), with a special focus on the emerging contaminant 1,1-Dibromo-3-chloroacetone. While extensive research has shed light on the toxicological profiles of many DBPs, this guide also highlights the current data gap concerning the specific cytotoxic potential of this compound, underscoring a critical area for future investigation.
Water disinfection is a cornerstone of public health, yet the chemical treatment processes can lead to the formation of hundreds of disinfection byproducts (DBPs) in drinking water.[1] Many of these compounds have been identified as cytotoxic, genotoxic, and potentially carcinogenic, raising concerns about their long-term health effects.[2] This guide synthesizes available experimental data to compare the cytotoxicity of this compound with other prevalent DBP classes, including haloacetones, haloacetic acids (HAAs), trihalomethanes (THMs), and nitrosamines.
Comparative Cytotoxicity of Disinfection Byproducts
The cytotoxicity of DBPs varies significantly depending on their chemical structure, including the type and number of halogen substitutions.[3] Iodinated and brominated DBPs, for instance, are often found to be more cytotoxic and genotoxic than their chlorinated counterparts.[2] The following tables summarize the available quantitative data on the cytotoxicity of various DBPs in Chinese Hamster Ovary (CHO) cells, a common model for such studies.
Table 1: Comparative Cytotoxicity of Haloacetones in CHO Cells
| Compound | Chemical Formula | LC50 (µM) | Reference |
| This compound | C₃H₃Br₂ClO | Data Not Available | - |
| Tribromoacetaldehyde (TBAL) | C₂HBr₃O | ~10 | [4] |
| Chloroacetaldehyde (CAL) | C₂H₃ClO | ~10 | [4] |
| Dibromoacetaldehyde (DBAL) | C₂H₂Br₂O | ~20 | [4] |
| Bromochloroacetaldehyde (BCAL) | C₂H₂BrClO | ~20 | [4] |
| Dibromochloroacetaldehyde (DBCAL) | C₂HBr₂ClO | ~20 | [4] |
| Bromoacetaldehyde (BAL) | C₂H₃BrO | ~30 | [4] |
| Bromodichloroacetaldehyde (BDCAL) | C₂HBrCl₂O | ~30 | [4] |
| Dichloroacetaldehyde (DCAL) | C₂H₂Cl₂O | ~40 | [4] |
| Trichloroacetaldehyde (TCAL) | C₂HCl₃O | >100 | [4] |
Table 2: Comparative Cytotoxicity of Other Major Disinfection Byproducts in CHO Cells
| DBP Class | Compound | Chemical Formula | LC50 (µM) | Reference |
| Haloacetic Acids (HAAs) | Iodoacetic acid (IAA) | C₂H₃IO₂ | <10 | [5][6] |
| Bromoacetic acid (BAA) | C₂H₃BrO₂ | ~20-25 | [5][6] | |
| Dibromoacetic acid (DBA) | C₂H₂Br₂O₂ | ~100 | [5] | |
| Chloroacetic acid (CAA) | C₂H₃ClO₂ | >250 | [5][6] | |
| Dichloroacetic acid (DCA) | C₂H₂Cl₂O₂ | >1000 | [5] | |
| Trichloroacetic acid (TCA) | C₂HCl₃O₂ | >1000 | [5] | |
| Trihalomethanes (THMs) | Bromoform (CHBr₃) | CHBr₃ | >1000 | [2] |
| Dibromochloromethane (CHBr₂Cl) | CHBr₂Cl | >1000 | [2] | |
| Bromodichloromethane (CHBrCl₂) | CHBrCl₂ | >1000 | [2] | |
| Chloroform (CHCl₃) | CHCl₃ | >1000 | [2] | |
| Nitrosamines | N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | High (Genotoxic at low conc.) | - |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that causes the death of 50% of a group of test cells. A lower LC50 value indicates higher cytotoxicity. The data presented is compiled from various sources and experimental conditions may vary.
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These assays measure different cellular parameters, such as membrane integrity, metabolic activity, and apoptosis. The following sections provide detailed methodologies for key experiments commonly cited in DBP toxicity studies.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[7][8]
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.
-
Protocol:
-
Culture cells in a 96-well plate and treat with the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate at room temperature for a specified time, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm. The amount of formazan is proportional to the amount of LDH released.[9][10][11][12][13]
-
3. Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Principle: Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
-
Protocol:
-
Treat cells in a 96-well plate with the test compound.
-
After exposure, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells to remove any unincorporated dye.
-
Extract the incorporated dye from the cells using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Measure the absorbance of the extracted dye at 540 nm.[14][15][16][17][18]
-
4. AlamarBlue™ (Resazurin) Assay
This is a fluorescent/colorimetric assay that uses the reducing power of living cells to measure cell viability.
-
Principle: The active ingredient, resazurin, is a blue and non-fluorescent dye that is reduced to the red and highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Protocol:
-
Add AlamarBlue™ reagent directly to the cell culture medium in a 96-well plate containing cells treated with the test compound.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).
-
The signal intensity is proportional to the number of viable cells.[19][20][21][22][23]
-
Figure 1: A generalized workflow for in vitro cytotoxicity assessment of disinfection byproducts.
Apoptosis Assay
Caspase-3 Activity Assay
This assay specifically measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). Cleavage of the substrate by active caspase-3 releases the fluorophore or chromophore, which can be quantified.
-
Protocol (Fluorometric):
-
Induce apoptosis in cells by treating them with the test compound.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a 96-well plate containing the caspase-3 substrate and reaction buffer.
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
The fluorescence intensity is proportional to the caspase-3 activity.[1][24][25]
-
Signaling Pathways in DBP-Induced Cytotoxicity
The cytotoxic effects of many DBPs are mediated through the induction of oxidative stress and apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic (mitochondrial) pathway of apoptosis.
The balance between pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family determines the cell's fate.[26][27][28] Upon exposure to cytotoxic DBPs, cellular stress can lead to the activation of pro-apoptotic BH3-only proteins. These proteins can then either directly activate the effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, leading to Bax/Bak activation. Activated Bax and Bak form pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol. This triggers the activation of the caspase cascade, culminating in the execution of apoptosis.[29]
Figure 2: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by disinfection byproducts.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of various disinfection byproducts, contextualizing the potential toxicity of this compound. While data for many DBPs, particularly haloacetic acids and haloacetaldehydes, demonstrate a clear structure-activity relationship where brominated and iodinated species are more cytotoxic, a significant knowledge gap exists for this compound.
The lack of specific LC50 values or other quantitative cytotoxicity data for this compound prevents its direct comparison with other well-studied DBPs. This highlights an urgent need for further toxicological studies on emerging and unregulated DBPs like this compound. Such research is crucial for a comprehensive understanding of the health risks associated with disinfected drinking water and for the development of more effective water treatment strategies to minimize the formation of the most toxic byproducts. Future studies should employ the standardized cytotoxicity assays outlined in this guide to generate comparable data and elucidate the specific mechanisms of action of this and other understudied DBPs.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity analyses of disinfection byproducts in drinking water using dimensionless parameter scaling method: Effect of halogen substitution type and number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity and endocrine disruption potential of haloacetic acids in human placental and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sciencellonline.com [sciencellonline.com]
- 14. researchtweet.com [researchtweet.com]
- 15. iivs.org [iivs.org]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. qualitybiological.com [qualitybiological.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. allevi3d.com [allevi3d.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 25. abcam.cn [abcam.cn]
- 26. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Halogenated Acetone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of four key halogenated acetone (B3395972) isomers: 1-fluoroacetone, 1-chloroacetone, 1-bromoacetone, and 1-iodoacetone. The objective is to offer a comprehensive reference for the identification and differentiation of these compounds using common spectroscopic techniques. The data presented is compiled from various experimental sources and is intended to support research and development in fields where these compounds may be of interest, such as in the synthesis of pharmaceuticals and other specialty chemicals.
Introduction
Halogenated acetones are a class of alpha-haloketones that exhibit a range of chemical reactivities and physical properties, largely influenced by the nature of the halogen substituent. Spectroscopic analysis is a fundamental tool for the characterization of these isomers. This guide focuses on a comparative analysis of their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the four halogenated acetone isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | δ (CH₃) [ppm] | δ (CH₂X) [ppm] | J (H-F) [Hz] |
| 1-Fluoroacetone | CDCl₃ | 2.22 (d) | 4.85 (d) | 4.3 (³JHF), 47.5 (²JHF) |
| 1-Chloroacetone | CDCl₃ | 2.31 (s) | 4.13 (s) | N/A |
| 1-Bromoacetone | CDCl₃ | 2.37 (s) | 3.97 (s) | N/A |
| 1-Iodoacetone | CDCl₃ | 2.3 (s) | 3.6 (s) | N/A |
Note: Data for 1-iodoacetone is estimated based on trends and synthesis reports confirming its structure by NMR. Specific, publicly available high-resolution spectra are limited.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | δ (C=O) [ppm] | δ (CH₃) [ppm] | δ (CH₂X) [ppm] |
| 1-Fluoroacetone | CDCl₃ | 202.5 (d, ²JCF = 18.5 Hz) | 26.5 | 83.5 (d, ¹JCF = 175 Hz) |
| 1-Chloroacetone | CDCl₃ | 200.3 | 27.1 | 48.9 |
| 1-Bromoacetone | CDCl₃ | 199.8 | 27.5 | 36.5 |
| 1-Iodoacetone | CDCl₃ | ~199 | ~28 | ~10 |
Note: Data for 1-iodoacetone is estimated based on established trends in ¹³C NMR spectroscopy for alpha-haloketones.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Phase | ν (C=O) [cm⁻¹] | ν (C-X) [cm⁻¹] |
| 1-Fluoroacetone | Liquid | 1735 (more polar form), 1715 (less polar form) | ~1050 |
| 1-Chloroacetone | Liquid | 1725-1740 | 730 |
| 1-Bromoacetone | Liquid | 1738 (more polar form), 1716 (less polar form) | 697 (more polar form), 660 (less polar form)[1] |
| 1-Iodoacetone | Not Available | ~1710 | ~550 |
Note: The presence of two carbonyl stretching frequencies for fluoroacetone (B1215716) and bromoacetone (B165879) is due to the existence of rotational isomers (conformers) in the liquid state.[1] Data for 1-iodoacetone is estimated based on general trends.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1-Fluoroacetone | 76.07 | 76 | 43 (CH₃CO⁺, 100%), 33 (CH₂F⁺)[2] |
| 1-Chloroacetone | 92.52 | 92/94 (3:1) | 43 (CH₃CO⁺, 100%), 49/51 (CH₂Cl⁺)[3][4] |
| 1-Bromoacetone | 136.98 | 136/138 (1:1) | 43 (CH₃CO⁺, 100%), 93/95 (CH₂Br⁺) |
| 1-Iodoacetone | 183.98 | 184 | 43 (CH₃CO⁺, 100%), 141 (CH₂I⁺), 127 (I⁺) |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (n→π*) [nm] |
| 1-Fluoroacetone | Not Available | Not Available |
| 1-Chloroacetone | Cyclohexane (B81311) | 292[3] |
| 1-Bromoacetone | Not Available | Not Available |
| 1-Iodoacetone | Acetonitrile | ~310 |
Note: UV-Vis data for these simple halogenated ketones is not widely reported. The value for 1-iodoacetone is an approximation based on studies of its reactions in acetonitrile. A bathochromic (red) shift is expected as the halogen size increases.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of halogenated acetone isomers.
Materials:
-
Halogenated acetone sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)
-
NMR tube (5 mm diameter)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 1-5 mg of the halogenated acetone isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the carbonyl (C=O) and carbon-halogen (C-X) bonds.
Materials:
-
Halogenated acetone sample (liquid)
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)
Procedure:
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup:
-
Ensure the spectrometer sample compartment is purged with dry air or nitrogen.
-
Perform a background scan with the empty salt plates.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the halogenated acetone isomers.
Materials:
-
Halogenated acetone sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 100 µg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Analysis:
-
The eluent from the GC is introduced directly into the ion source of the mass spectrometer.
-
Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions in the resulting mass spectrum. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) containing fragments should be analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for the n→π* transition of the carbonyl group.
Materials:
-
Halogenated acetone sample
-
Spectroscopic grade solvent (e.g., cyclohexane or hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the halogenated acetone in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range to scan (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of halogenated acetone isomers.
Caption: Key fragmentation pathways in the mass spectrometry of halogenated acetones.
References
Comparative Mechanistic Guide to Reactions of 1,1-Dibromo-3-chloroacetone and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways and synthetic outcomes of reactions involving 1,1-dibromo-3-chloroacetone and its structural isomers and analogues. The content is designed to assist researchers in understanding the reactivity of these versatile building blocks and in selecting the appropriate reagent for specific synthetic transformations. Experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate informed decision-making in a research and development setting.
Introduction to Dihaloacetones in Synthesis
Dihaloacetones are highly reactive trifunctional electrophiles, possessing two electrophilic carbon centers and a carbonyl group. This arrangement allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of complex organic molecules, particularly heterocyclic compounds. The nature and position of the halogen atoms significantly influence the reactivity and the reaction pathway. This guide focuses on comparing the behavior of this compound with its more commonly studied isomer, 1,3-dibromoacetone, and other dihaloacetones in two key reaction types: the Favorskii rearrangement and the synthesis of imidazo[1,2-a]pyridines.
I. The Favorskii Rearrangement
The Favorskii rearrangement is a base-mediated reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement. In the case of dihaloketones, this reaction can yield α,β-unsaturated carboxylic acid derivatives.[1][2]
Mechanistic Overview
The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-halo ketone involves the formation of a cyclopropanone (B1606653) intermediate.[2][3] The key steps are:
-
Enolate Formation: A base abstracts an acidic α'-proton to form an enolate.
-
Intramolecular Nucleophilic Substitution: The enolate attacks the carbon bearing the halogen in an intramolecular SN2 reaction, forming a bicyclic or spirocyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid derivative.
For dihaloketones, a subsequent elimination of the second halogen can occur to form an α,β-unsaturated product.
Comparative Performance of Dihaloacetones in the Favorskii Rearrangement
Table 1: Comparison of Reactivity of α-Halocyclohexanones in the Favorskii Rearrangement
| Substrate | Halogen | Leaving Group Ability | Product Yield (%) | Approximate Reaction Time |
| 2-Chlorocyclohexanone | Chlorine | Good | 56-61 | 2 hours |
| 2-Bromocyclohexanone | Bromine | Better | Generally lower than chloro | Shorter |
| 2-Iodocyclohexanone | Iodine | Best | Potentially faster, but prone to side reactions | Shortest |
Data compiled from a comparative study on 2-halocyclohexanones.[1]
Based on this trend, it can be inferred that the bromine atoms in this compound would be better leaving groups than the chlorine atom. The reaction would likely proceed via the displacement of a bromide ion. The presence of two bromine atoms on the same carbon (a gem-dihalo arrangement) would influence the stability of the potential intermediates.
Experimental Protocol: Generalized Favorskii Rearrangement of a Dihaloacetone
This protocol is a general procedure that can be adapted for various dihaloacetones.
Materials:
-
Dihaloacetone (1.0 eq)
-
Sodium methoxide (B1231860) (2.2 eq)
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol at 0 °C under an inert atmosphere.
-
The dihaloacetone, dissolved in anhydrous diethyl ether, is added dropwise to the sodium methoxide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for a specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
After cooling to 0 °C, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Mechanistic Pathway Diagram
Caption: Generalized mechanism of the Favorskii rearrangement for an α,α'-dihaloketone.
II. Synthesis of Imidazo[1,2-a]pyridines
The reaction of dihaloacetones with 2-aminopyridines is a common and efficient method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, which is a prevalent core in many pharmaceutical agents.
Mechanistic Overview
The synthesis of imidazo[1,2-a]pyridines from dihaloacetones and 2-aminopyridines proceeds through a two-step sequence:
-
N-Alkylation: The more nucleophilic pyridine (B92270) nitrogen of 2-aminopyridine (B139424) attacks one of the α-halocarbonyl carbons, displacing a halide ion to form a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
Comparative Performance of Dihaloacetones in Imidazo[1,2-a]pyridine Synthesis
The choice of dihaloacetone can influence the reaction rate and yield. While specific comparative studies involving this compound are scarce, data from related analogues provides valuable insights. The reactivity generally follows the trend of C-I > C-Br > C-Cl for the leaving group in the initial N-alkylation step.
Table 2: Comparison of Dihaloacetones in the Synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines
| Dihaloacetone | Reagent | Solvent | Product | Yield (%) | Reference |
| 1,3-Dibromoacetone | 2-Aminopyridine | Ethanol | 2-(Bromomethyl)imidazo[1,2-a]pyridine | High | General Reaction |
| 1,3-Dichloroacetone | 2-Aminopyridine | Ethanol | 2-(Chloromethyl)imidazo[1,2-a]pyridine | Good | General Reaction |
| 1,3-Difluoroacetone | 2-Aminopyridine | Acetonitrile | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | up to 96 | [2] |
For this compound, the initial reaction would likely involve the displacement of one of the more reactive bromine atoms by the pyridine nitrogen. The subsequent cyclization would then proceed as described. The presence of the remaining gem-dibromomethyl or chloromethyl group on the final product offers further opportunities for functionalization.
Experimental Protocol: Generalized Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridines
Materials:
-
Dihaloacetone (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Ethanol or Acetonitrile
-
Sodium bicarbonate
Procedure:
-
Dissolve the 2-aminopyridine in the chosen solvent in a round-bottom flask.
-
Add the dihaloacetone dropwise to the solution at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for a period of time (can range from a few hours to overnight), with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with sodium bicarbonate.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are dried over a drying agent, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mechanistic Pathway Diagram
Caption: General mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and a dihaloacetone.
III. Alternative Reagents and Methods
For both the Favorskii rearrangement and the synthesis of imidazo[1,2-a]pyridines, alternative reagents and methods exist that may offer advantages in terms of yield, selectivity, or reaction conditions.
Table 3: Alternative Reagents and Methods
| Transformation | Alternative Reagents/Methods | Advantages |
| Favorskii Rearrangement | α-Tosyloxy ketones | Avoids the use of corrosive halogens in synthesis. |
| Photo-Favorskii reaction | Can be used for specific deprotection strategies. | |
| Imidazo[1,2-a]pyridine Synthesis | α-Tosyloxy ketones and 2-aminopyridines | In situ generation of the reactive species. |
| Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines and ketones | Avoids the use of pre-halogenated ketones. | |
| Reaction of 2-aminopyridines with nitroolefins | Provides access to 3-substituted imidazo[1,2-a]pyridines. |
Conclusion
This compound represents a highly reactive and potentially versatile building block in organic synthesis. While direct mechanistic studies are limited, its reactivity can be inferred from the behavior of related α-halo and dihalo ketones. In the Favorskii rearrangement, it is expected to undergo rearrangement to form an α,β-unsaturated carboxylic acid derivative, with the bromine atoms acting as the primary leaving groups. In the synthesis of imidazo[1,2-a]pyridines, it is anticipated to readily undergo N-alkylation with 2-aminopyridines, leading to the formation of the heterocyclic core with a remaining halomethyl substituent for further elaboration.
The choice between this compound and other dihaloacetones will depend on the desired product, the required reactivity, and the tolerance of other functional groups in the substrate. The provided experimental protocols and mechanistic diagrams serve as a guide for researchers to design and execute synthetic strategies utilizing these powerful reagents. Further investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
A Researcher's Guide to the Isomeric Purity Analysis of 1,1-Dibromo-3-chloroacetone
For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount to achieving reliable and reproducible results. 1,1-Dibromo-3-chloroacetone, a polyhalogenated ketone, is a valuable building block in organic synthesis. However, its synthesis can often lead to the formation of various isomeric impurities. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of this compound, supported by experimental data and detailed protocols.
Understanding Potential Isomeric Impurities
The synthesis of this compound, typically through the halogenation of acetone (B3395972) or a partially halogenated precursor, can result in a mixture of isomers. The primary isomeric impurities of concern are positional isomers, where the bromine and chlorine atoms are arranged differently on the acetone backbone. Other potential impurities include compounds with varying degrees of halogenation.
Key Potential Isomeric Impurities:
-
1,3-Dibromo-1-chloroacetone: An isomer where one bromine and one chlorine atom are on one carbon, and the other bromine is on the opposite carbon.
-
1,1-Dibromo-1-chloroacetone: An isomer where all three halogen atoms are on the same carbon.
-
Other Bromochloroacetones: Isomers with different numbers of bromine and chlorine atoms.
-
Dibromo-dichloroacetones, Tribromoacetones, and Trichloroacetones: Byproducts of over- or under-halogenation.
Comparative Analysis of Analytical Techniques
The most effective methods for determining the isomeric purity of halogenated ketones like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer then provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, making NMR an excellent tool for distinguishing between isomers.
Performance Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment. |
| Sensitivity | High (ppm to ppb level). | Moderate (requires mg quantities). |
| Resolution | Excellent for separating isomers with different boiling points. | Excellent for distinguishing isomers with different electronic environments. |
| Identification | Based on retention time and mass spectral fragmentation patterns. | Based on chemical shifts, coupling constants, and integration of signals. |
| Quantitative Analysis | Yes, with appropriate calibration standards. | Yes, by integrating the peak areas of the respective isomers. |
| Sample Throughput | High. | Moderate. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized, high-field NMR spectrometers. |
Comparison with Alternative Polyhalogenated Ketones
Several other polyhalogenated acetones are utilized in organic synthesis and may serve as alternatives to this compound, depending on the specific reaction. The choice of reagent can be critical, and understanding their purity is equally important.
| Compound | Key Applications in Synthesis | Common Purity Issues | Recommended Analytical Techniques |
| 1,1,3-Trichloroacetone (B106291) [1][2][3] | Precursor for [4+3] cycloadditions. | Isomeric impurities (e.g., 1,1,1-trichloroacetone), under-chlorinated species (dichloroacetones).[4] | GC-MS, ¹H NMR, ¹³C NMR. |
| 1,1,1-Tribromoacetone [5][6][7] | Synthetic intermediate. | Other brominated acetones. | GC-MS, ¹H NMR, ¹³C NMR. |
| 1,3-Dichloroacetone [8][9] | Synthesis of citric acid and other organic compounds.[9] | Monochloroacetone, over-chlorinated byproducts. | GC-MS, ¹H NMR, ¹³C NMR. |
Experimental Protocols
GC-MS Analysis
Objective: To separate and identify isomeric impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Data Analysis:
-
Identify the peak for this compound and any impurity peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be critical for identification.
-
Quantify the isomeric purity by calculating the relative peak areas.
NMR Spectroscopy Analysis
Objective: To identify and quantify isomeric impurities in a sample of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
Data Analysis:
-
¹H NMR:
-
The singlet for the CH₂Cl group in this compound is expected to appear downfield due to the adjacent carbonyl and chlorine atom.
-
The singlet for the CHBr₂ group is also expected to be downfield.
-
Isomers will exhibit different chemical shifts and potentially different numbers of signals. For example, 1,3-Dibromo-1-chloroacetone would show two distinct singlets for the two different CH groups.
-
-
¹³C NMR:
-
The carbonyl carbon will appear significantly downfield (~190-200 ppm).
-
The carbons bearing halogens will also have distinct chemical shifts. The number of signals will depend on the symmetry of the isomer.
-
-
Quantification: The relative amounts of the isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.
Visualizing Experimental Workflows and Relationships
Caption: Experimental workflow for the isomeric purity analysis of this compound.
Caption: Logical relationship between the compound, its impurities, and analytical methods.
References
- 1. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,1,3-Trichloroacetone(921-03-9) 1H NMR spectrum [chemicalbook.com]
- 4. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 5. 1,1,1-Tribromoacetone | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 1,3-Dichloroacetone(534-07-6) 1H NMR spectrum [chemicalbook.com]
- 9. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide to 1,1-Dibromo-3-chloroacetone in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise control of molecular interactions is paramount. When employing reactive compounds like 1,1-Dibromo-3-chloroacetone in complex biological milieu, a thorough understanding of its potential for off-target interactions—or cross-reactivity—is critical. This guide provides a comparative analysis of this compound, offering insights into its reactivity profile and performance against alternative reagents, supported by established experimental methodologies.
Introduction to this compound and its Cross-Reactivity Profile
This compound is a halogenated ketone, a class of compounds known for their utility as chemical intermediates.[1] Halogenated acetones, in general, are electrophilic and can react with various nucleophiles.[2][3][4] This reactivity is the basis for their use in various applications, but it also presents the challenge of potential cross-reactivity in complex mixtures such as cell lysates or plasma, which are rich in nucleophilic biomolecules like proteins.
The primary concern with electrophilic compounds in a biological context is their potential to form covalent adducts with proteins, which can lead to unintended biological consequences.[5][6] The reactivity of haloacetamides, a related class of compounds, is largely governed by the nature of the halogen leaving group, with the general trend being Iodo > Bromo > Chloro.[7] This suggests that the bromine atoms in this compound are likely the more reactive sites for nucleophilic attack compared to the chlorine atom.
Performance Comparison with Alternative Alkylating Agents
In the realm of protein modification, particularly for targeting cysteine residues, several alternatives to poly-halogenated acetones exist. The most common are the monohaloacetamides, such as iodoacetamide (B48618) (IAM), bromoacetamide, and chloroacetamide (CAA).
| Feature | This compound | Iodoacetamide (IAM) | Chloroacetamide (CAA) |
| Relative Reactivity | High (inferred) | High | Moderate |
| Primary Target | Nucleophiles (e.g., Cysteine) | Cysteine Thiols | Cysteine Thiols |
| Known Off-Targets | Expected with various nucleophiles | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[8] | Reduced off-target alkylation compared to IAM, but can cause methionine oxidation[9] |
| Key Considerations | Potential for multiple alkylations and complex reaction products. | High reactivity can lead to significant off-target modification.[10] | Slower reaction kinetics compared to IAM. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound, a combination of targeted and global approaches is recommended.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This method is a powerful tool for assessing the on-target and off-target engagement of covalent inhibitors in a native proteome.[5][12]
Objective: To identify the protein interaction landscape of this compound.
Methodology:
-
Tissue/Cell Lysis: Prepare lysates from the biological system of interest.
-
Inhibitor Incubation: Treat the lysate with varying concentrations of this compound.
-
Probe Incubation: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteine residues.
-
Click Chemistry: Conjugate a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
Target Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Sample Preparation for MS: Elute, reduce, alkylate (with a different reagent to cap remaining cysteines), and digest the enriched proteins.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the data to identify and quantify the proteins that show reduced labeling by the probe in the presence of this compound, indicating them as potential targets.
Protocol 2: Direct Off-Target Identification using Chemoproteomics
This approach directly identifies proteins that are covalently modified by the compound of interest.[13]
Objective: To directly identify protein adducts of this compound.
Methodology:
-
Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of this compound that incorporates an alkyne handle for subsequent "click" chemistry.
-
Cell/Lysate Treatment: Treat cells or lysates with the alkyne-tagged probe.
-
Click Chemistry: Perform a click reaction to attach a biotin (B1667282) tag to the probe-modified proteins.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the proteins that were directly modified by the probe.
Visualizing Experimental Workflows and Logical Relationships
To facilitate a clearer understanding of the experimental processes and the underlying logic, the following diagrams are provided.
Conclusion
This compound is a highly reactive electrophile with the potential for significant cross-reactivity in complex biological mixtures. While its reactivity can be harnessed for specific chemical applications, researchers in drug development must proceed with caution. The high reactivity, inferred from its structure and the known behavior of related haloacetones, necessitates a thorough evaluation of its on- and off-target effects.
Compared to more commonly used monohaloacetamide reagents like iodoacetamide and chloroacetamide, this compound presents a different and potentially more complex reactivity profile. The use of advanced chemoproteomic techniques, such as competitive ABPP and direct off-target identification, is crucial for characterizing its interaction landscape. By employing these rigorous experimental approaches, researchers can make informed decisions about the suitability of this compound for their specific applications and mitigate the risks associated with its cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. How to help students identify electrophiles and nucleophiles | News | RSC Education [edu.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1,1-Dibromo-3-chloroacetone in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-haloketones are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of molecular architectures, particularly in the construction of heterocyclic systems. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon. While reagents such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476) are well-documented in their synthetic applications, the specific efficacy of the unsymmetrical α,α-dihaloketone, 1,1-Dibromo-3-chloroacetone , is not extensively reported in the scientific literature.
This guide provides a comparative analysis of the predicted reactivity of this compound in key synthetic transformations, primarily focusing on the widely used Hantzsch thiazole (B1198619) synthesis. The performance is compared with its more common isomers and other α-haloketones. The predictions and comparisons herein are based on established principles of chemical reactivity, including leaving group ability and the relative electrophilicity of the carbon centers, due to the absence of direct experimental data for this compound in the reviewed literature.
Comparative Reactivity of α-Haloketones
The reactivity of α-haloketones in nucleophilic substitution reactions is largely governed by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), while the polarizability and leaving group ability increases (I⁻ > Br⁻ > Cl⁻). Consequently, the general order of reactivity for α-haloketones is: α-iodoketones > α-bromoketones > α-chloroketones.[1]
In the case of this compound, two distinct reactive sites are present: the dibrominated carbon (C1) and the chlorinated carbon (C3). It is anticipated that nucleophilic attack will preferentially occur at the carbon bearing the better leaving groups, the bromine atoms. The gem-dibromo group at the C1 position is expected to be more susceptible to nucleophilic attack than the single chlorine at the C3 position.
Application in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide or thiourea (B124793).[2][3][4][5][6]
Predicted Reactivity of this compound
In a reaction with a thioamide, this compound is expected to initially undergo nucleophilic attack by the sulfur atom at the more electrophilic C1 position, displacing one of the bromide ions. Subsequent intramolecular cyclization and dehydration would lead to the formation of a 2-substituted-4-(bromomethyl)thiazole. The remaining bromine atom and the chlorine atom would likely influence the subsequent reactivity of the resulting thiazole derivative.
Comparison with Alternative Reagents
The following table summarizes the expected performance of this compound in the Hantzsch thiazole synthesis compared to other common α-haloketones. The data for alternative reagents is based on reported experimental outcomes, while the data for this compound is extrapolated.
| Reagent | Substrate | Product | Expected Yield | Reaction Conditions | Reference/Note |
| This compound | Thiourea | 2-Amino-4-(bromomethyl)thiazole | Moderate to Good (Predicted) | Standard Hantzsch conditions (e.g., ethanol, reflux) | Predicted reactivity based on leaving group ability. |
| 1,3-Dibromoacetone | Thiourea | 2-Amino-4-(bromomethyl)thiazole | Good to Excellent | Ethanol, reflux | Well-established reagent for this transformation. |
| 1,3-Dichloroacetone | Thiourea | 2-Amino-4-(chloromethyl)thiazole | Good | Ethanol, reflux | Common and cost-effective alternative.[4] |
| Bromoacetone | Thiourea | 2-Amino-4-methylthiazole | Good to Excellent | Ethanol, reflux | Standard for comparison of monohalogenated ketones. |
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | Moderate to Good | Ethanol, reflux, may require longer reaction times | Lower reactivity compared to bromoacetone. |
Note: The predicted yield for this compound is based on the high reactivity of the gem-dibromo group. However, potential side reactions due to the presence of multiple halogen atoms could affect the overall yield and product distribution.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for the Hantzsch thiazole synthesis using an α-haloketone can be adapted.
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide or thiourea (1.2 equivalents) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent) either neat or as a solution in the same solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the desired thiazole derivative.
Visualizing Reaction Pathways and Workflows
Hantzsch Thiazole Synthesis Pathway
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow for Evaluating a Novel α-Haloketone
Caption: Logical workflow for assessing a new α-haloketone's efficacy.
Conclusion
Although direct experimental evidence for the synthetic applications of this compound is lacking in the current body of scientific literature, its reactivity can be predicted based on the well-established principles of α-haloketone chemistry. It is anticipated to be a highly reactive species, with the gem-dibrominated carbon being the primary site for nucleophilic attack. In reactions such as the Hantzsch thiazole synthesis, it is expected to perform effectively, likely yielding products with a bromomethyl substituent at the 4-position of the thiazole ring.
Further experimental investigation is necessary to fully elucidate the synthetic potential of this compound and to validate these predictions. Researchers are encouraged to consider this reagent as a potentially useful, albeit under explored, building block in organic synthesis. The provided workflow offers a systematic approach for such an evaluation.
References
Benchmarking 1,1-Dibromo-3-chloroacetone: A Comparative Guide for Electrophilic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate electrophilic building block is a critical decision that profoundly influences reaction efficiency, yield, and the overall success of a synthetic strategy. This guide provides a comprehensive benchmark of 1,1-Dibromo-3-chloroacetone against other commonly employed electrophilic building blocks, including 1,3-dichloroacetone (B141476), 1,3-dibromoacetone (B16897), dibromomethane, and bromoform. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles of chemical reactivity and available data for analogous compounds to offer a valuable comparative framework.
Executive Summary
This compound presents a unique combination of reactive sites, offering potential for complex molecular constructions. Based on the fundamental principles of leaving group ability in nucleophilic substitution reactions (I > Br > Cl), it is anticipated that the bromine atoms in this compound would exhibit higher reactivity than the chlorine atom. This guide will delve into the comparative reactivity, synthetic applications, and physical properties of these key electrophilic building blocks.
Comparative Data of Electrophilic Building Blocks
The following tables summarize the key physicochemical properties and anticipated reactivity of this compound in comparison to other selected electrophiles.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 1578-18-3 | C₃H₃Br₂ClO | 250.31 | Not available | Not available |
| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | 126.97 | 173.4 | 45 |
| 1,3-Dibromoacetone | 816-39-7 | C₃H₄Br₂O | 215.87 | 97-98 (at 21 mmHg) | 29-30 |
| Dibromomethane | 74-95-3 | CH₂Br₂ | 173.83 | 97 | -52.7 |
| Bromoform | 75-25-2 | CHBr₃ | 252.73 | 149.5 | 8.3 |
Table 2: Comparative Reactivity and Applications
| Compound | Key Reactive Sites | Anticipated Reactivity Trend (vs. others) | Common Synthetic Applications |
| This compound | C1 (gem-dibromo), C3 (chloro), Carbonyl | Higher than 1,3-dichloroacetone, potentially comparable to 1,3-dibromoacetone at the dibrominated carbon. | Synthesis of complex heterocycles, introduction of a three-carbon unit with multiple functional handles. |
| 1,3-Dichloroacetone | C1, C3 (chloro), Carbonyl | Lower than bromo-analogues. | Synthesis of heterocycles (e.g., thiazoles, imidazopyridines), cross-linking agent.[1][2] |
| 1,3-Dibromoacetone | C1, C3 (bromo), Carbonyl | Higher than 1,3-dichloroacetone. | Synthesis of heterocycles, formation of bicyclic peptides. |
| Dibromomethane | Methylene carbon | Lower than α-haloketones for nucleophilic substitution. | Cyclopropanation, homologation, solvent. |
| Bromoform | Methine carbon | Reactivity dominated by haloform reaction. | Reagent in the Finkelstein reaction, solvent. |
Experimental Protocols
Detailed methodologies for key reactions where these electrophilic building blocks are commonly employed are provided below.
Protocol 1: Hantzsch Thiazole (B1198619) Synthesis
This protocol describes a general procedure for the synthesis of a thiazole derivative, a common application for α-haloketones.
Materials:
-
α-Haloketone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone) (1.0 eq)
-
Thioamide (e.g., thiourea) (1.1 eq)
-
Sodium bicarbonate
Procedure:
-
Dissolve the α-haloketone and thioamide in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Imidazopyridine Derivatives
This protocol outlines the synthesis of an imidazopyridine derivative, another key application of α-haloketones.[2][3]
Materials:
-
α-Haloketone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone) (1.0 eq)
-
2-Aminopyridine (B139424) derivative (1.0 eq)
-
Sodium bicarbonate
Procedure:
-
Dissolve the 2-aminopyridine derivative in acetone in a round-bottom flask.
-
Add the α-haloketone to the solution and stir the mixture at room temperature for 15 minutes.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Add a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of these electrophilic building blocks.
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Caption: A typical experimental workflow for synthesis.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
Unraveling the Reactivity of 1,1-Dibromo-3-chloroacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,1-Dibromo-3-chloroacetone, a polyhalogenated ketone, presents a unique scaffold for synthetic chemistry, yet its specific reactivity remains sparsely documented in dedicated studies. As a disinfection byproduct, its environmental fate is of interest, while its potential as a versatile building block in organic synthesis is significant. This guide provides a comparative analysis of its theoretical and experimental reactivity, drawing upon established principles of α-haloketone chemistry and data from analogous compounds to illuminate its chemical behavior.
Theoretical Reactivity Profile
The reactivity of this compound is dictated by the interplay of several electronic and steric factors. The presence of a carbonyl group and multiple halogen substituents creates distinct electrophilic centers and influences the acidity of the α-protons, predisposing the molecule to a range of transformations.
The primary sites susceptible to nucleophilic attack are the carbonyl carbon and the carbon atoms bearing the halogen atoms. The electron-withdrawing nature of the carbonyl group and the halogens polarizes the C-Br and C-Cl bonds, rendering the α- and α'-carbons electrophilic.
Computational studies on analogous α-haloketones, such as α-bromoacetophenone, indicate that nucleophilic substitution at the α-carbon is a feasible pathway. The presence of two bromine atoms on the same carbon in this compound is expected to significantly enhance the electrophilicity of this position. Furthermore, the lone pairs on the oxygen atom can participate in neighboring group participation, potentially influencing the reaction rates and mechanisms.
Two principal reaction pathways are predicted for this compound upon treatment with nucleophiles:
-
Nucleophilic Substitution (SN2): Nucleophiles can attack the α-carbon (C1) or the α'-carbon (C3), displacing a halide ion. Given that bromide is a better leaving group than chloride, substitution at the C1 position is theoretically more favorable. The gem-dibromo arrangement at C1 would likely facilitate the departure of one bromide ion.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones with an enolizable proton can undergo a characteristic rearrangement to form carboxylic acid derivatives. This compound possesses an enolizable proton at the C3 position. Deprotonation at this site would lead to the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a rearranged product. For gem-dihaloketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives.
The competition between these pathways would be influenced by the nature of the nucleophile, the base strength, the solvent, and the reaction temperature. Strong, non-basic nucleophiles would likely favor SN2 reactions, while strong, hindered bases would promote the Favorskii rearrangement.
Experimental Reactivity: An Analogical Approach
Direct experimental studies detailing the reactivity of this compound are scarce. However, insights can be gleaned from patent literature and studies on similar polyhalogenated ketones.
A key piece of evidence for the reactivity of a related compound, 1-bromo-3-chloroacetone, comes from a patent describing its role as an intermediate in the synthesis of 1,3-dichloroacetone (B141476) from 1,3-dibromoacetone. This suggests that halide exchange reactions are indeed feasible for bromochloroacetones.
Based on the general reactivity of α-haloketones, the following experimental outcomes can be anticipated for this compound:
| Reaction Type | Reagents | Probable Product(s) |
| Nucleophilic Substitution | NaI in Acetone | 1-Bromo-1-iodo-3-chloroacetone and/or 1,1-Diiodo-3-chloroacetone |
| R-NH2 (Amine) | α-Amino ketone derivatives | |
| NaCN | α-Cyano ketone derivatives | |
| Favorskii Rearrangement | NaOCH3 in CH3OH | Methyl 2-bromo-3-chloro-2-propenoate (from rearrangement) |
| NaOH in H2O | 2-Bromo-3-chloro-2-propenoic acid (from rearrangement) | |
| Reduction | NaBH4 | 1,1-Dibromo-3-chloro-2-propanol |
Experimental Protocols (General Methodologies for α-Haloketones)
The following are generalized experimental protocols that can be adapted for investigating the reactivity of this compound.
Nucleophilic Substitution: Halide Exchange (Finkelstein Reaction)
Objective: To demonstrate the susceptibility of the C-Br bonds to nucleophilic displacement by iodide.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add a solution of sodium iodide (1.1 to 2.2 equivalents) in anhydrous acetone.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Favorskii Rearrangement
Objective: To induce the rearrangement of this compound to a carboxylic acid derivative using a base.
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) (2-3 equivalents) in anhydrous methanol (B129727).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous methanol to the cooled sodium methoxide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-24 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting ester by distillation or column chromatography.
Visualizing Reaction Pathways
To better understand the theoretical reactivity of this compound, the following diagrams illustrate the key reaction mechanisms.
Caption: SN2 reaction pathway at the gem-dibrominated carbon.
Caption: Proposed mechanism for the Favorskii rearrangement.
Conclusion
While direct experimental data on the reactivity of this compound is limited, a robust theoretical framework based on the well-established chemistry of α-haloketones allows for reliable predictions of its behavior. The presence of multiple reactive sites makes it a promising, albeit challenging, substrate for synthetic transformations. Further experimental investigation is warranted to fully elucidate its reaction kinetics, product distributions, and synthetic utility. The provided theoretical insights and generalized protocols offer a solid foundation for researchers to explore the chemistry of this intriguing polyhalogenated ketone.
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Dibromo-3-chloroacetone: A Procedural Guide
For Immediate Release
Researchers and laboratory professionals handling 1,1-Dibromo-3-chloroacetone must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. As a halogenated ketone, this compound is classified as hazardous waste and requires specialized management from collection to final disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to take the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent exposure.[1] This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1]
-
Spill Management: Have a spill kit readily available that includes inert absorbent materials (e.g., vermiculite, sand). In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures. All materials used for cleanup must also be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately destroyed in a safe and compliant manner.
Step 1: Waste Identification and Segregation
Correctly identifying and segregating chemical waste is the foundation of safe disposal.
-
Classification: this compound is a halogenated organic compound.[3]
-
Segregation: It is crucial to collect this waste in a dedicated container, separate from non-halogenated organic waste, aqueous waste, and other incompatible materials.[1][2][3] Mixing halogenated and non-halogenated waste streams can lead to dangerous reactions and significantly increase disposal costs.[4]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safety and regulatory compliance.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards associated with the chemical (e.g., "Toxic," "Irritant"). The date when the first drop of waste was added (the accumulation start date) must also be recorded on the label.[1]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Proper storage of the waste container within the laboratory is essential.
-
Location: Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[1]
-
Container Management: The container must be kept closed at all times, except when adding waste.[1][4] Do not fill the container beyond 90% of its capacity to allow for expansion.[5]
Step 4: Arranging for Disposal
The final disposal of this compound must be handled by certified professionals.
-
Contact Environmental Health and Safety (EHS): Once the waste container is ready for removal, contact your institution's EHS office to arrange for pickup.
-
Professional Disposal: The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[2]
-
Method of Disposal: The primary and recommended method for the disposal of halogenated hydrocarbons is high-temperature incineration at an approved hazardous waste treatment, storage, and disposal facility (TSDF).[1]
Quantitative Data Summary: Personal Protective Equipment
For easy reference, the following table summarizes the essential personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be required.[6] |
| Skin Protection | Chemically resistant gloves (consult manufacturer's data for specific compatibility). Lab coat.[1][6] |
| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedure for handling and temporary storage of halogenated hazardous waste is as follows:
Protocol for Accumulation of Halogenated Ketone Waste
-
Preparation: Don all required PPE, including gloves, safety goggles, and a lab coat, before handling the chemical. Ensure the chemical fume hood is operational.
-
Waste Collection: Designate a clean, empty, and chemically compatible container for the collection of this compound waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name, the date of first accumulation, and all relevant hazard warnings.
-
Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spillage.
-
Closure: Securely cap the container immediately after adding the waste.
-
Storage: Place the sealed container in the designated Satellite Accumulation Area within the laboratory.
-
Documentation: Maintain a log of the approximate amounts of waste added to the container.
-
Disposal Request: When the container is nearly full (not exceeding 90% capacity), submit a request for waste pickup to your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,1-Dibromo-3-chloroacetone
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1,1-Dibromo-3-chloroacetone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct and mitigate potential hazards.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 1578-18-3 | [1] |
| Molecular Formula | C3H3Br2ClO | [1][2] |
| Molecular Weight | 250.32 g/mol | [1] |
| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 96.5 ± 23.2 °C | [2] |
| Density | 2.2 ± 0.1 g/cm3 | [2] |
Immediate Safety Concerns and Handling
Due to its chemical structure as a halogenated acetone, this compound is anticipated to be toxic if swallowed, fatal in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[4][5] It may also be a flammable liquid and vapor.[4][6]
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[4]
-
Use explosion-proof ventilation and electrical equipment.[4][7]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to ensure protection from potential splashes, vapor inhalation, and skin contact. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Material/Standard | Rationale |
| Hands | Double gloving: inner and outer chemical-resistant gloves. | Inner: Nitrile. Outer: Neoprene or Butyl rubber for extended contact.[8] | Provides robust protection against a broad range of chemicals. Halogenated solvents require specific glove materials for adequate protection.[8] |
| Eyes/Face | Chemical splash goggles and a face shield. | ANSI Z87.1 compliant. | Protects against splashes and vapors that can cause severe eye damage. A face shield offers broader protection for the entire face.[9] |
| Body | Flame-resistant lab coat. | Nomex® or equivalent. | Protects against splashes of the chemical and potential flash fires.[9] |
| Respiratory | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator. | NIOSH-approved.[10] | Required when engineering controls cannot guarantee exposure levels are below permissible limits.[9] |
| Feet | Closed-toe, chemical-resistant shoes. | --- | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., absorbent pads, sand, sodium bicarbonate for neutralization) readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if no direct contact occurred.
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][6] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[12]
Visual Guide to Personal Protective Equipment Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. dcchemicals.com [dcchemicals.com]
- 2. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sjsu.edu [sjsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
